3-Bromo-5-(methylthio)-1,2,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-bromo-5-methylsulfanyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S2/c1-7-3-5-2(4)6-8-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMCXSVDKBFAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375681 | |
| Record name | 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36955-33-6 | |
| Record name | 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36955-33-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 3-Bromo-5-(methylthio)-1,2,4-thiadiazole (CAS: 36955-33-6)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole, CAS number 36955-33-6. Due to the limited availability of specific experimental and biological data for this compound in publicly accessible literature, this guide combines the available physicochemical properties of the target molecule with a broader overview of the synthesis and potential biological activities of the 1,2,4-thiadiazole class of compounds.
Compound Profile: this compound
Commercial availability indicates that this compound is utilized in research and development, likely as a chemical intermediate.[1][2] The fundamental properties are summarized below.
Physicochemical and Computational Data
The known properties of this compound are presented in the following tables. This data is primarily sourced from chemical suppliers.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 36955-33-6 | [1][2] |
| Molecular Formula | C₃H₃BrN₂S₂ | [1][2] |
| Molecular Weight | 211.10 g/mol | [1][2] |
| Purity | ≥98% | [2] |
| SMILES | CSC1=NC(=NS1)Br | [2] |
| Storage Conditions | 4°C, stored under nitrogen | [2] |
Table 2: Computational Chemistry Data
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.0225 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Experimental Protocols
General Synthetic Approach for 1,2,4-Thiadiazoles
The synthesis of 1,2,4-thiadiazoles can be accomplished through various methods, including the oxidative cyclization of thioamides and related precursors. For the introduction of a bromine atom, a common strategy is the Sandmeyer reaction, which starts from an amino-substituted thiadiazole.
A generalized workflow for the synthesis of a bromo-thiadiazole via a Sandmeyer reaction is depicted below. This serves as a conceptual guide for a potential synthetic route.
Caption: A generalized workflow for the synthesis of a bromo-thiadiazole via a Sandmeyer reaction.
Biological Activity and Potential Applications in Drug Development
There is no specific information in the scientific literature regarding the biological activity or potential therapeutic applications of this compound. However, the 1,2,4-thiadiazole scaffold is a known pharmacophore present in a wide range of biologically active molecules. This suggests that the target compound could be a valuable intermediate in the synthesis of novel therapeutic agents.
Reported Biological Activities of 1,2,4-Thiadiazole Derivatives
Derivatives of 1,2,4-thiadiazole have been reported to exhibit a diverse array of pharmacological activities, including:
-
Antimicrobial and Antifungal: Many compounds containing the 1,2,4-thiadiazole ring have shown potent activity against various strains of bacteria and fungi.
-
Anticancer: The thiadiazole nucleus is a component of several compounds that have demonstrated cytotoxicity against various cancer cell lines.
-
Anti-inflammatory: Certain derivatives have been found to possess anti-inflammatory properties.
-
Antiviral: The 1,2,4-thiadiazole scaffold has been incorporated into molecules with antiviral activity.
-
Enzyme Inhibition: The structural features of the thiadiazole ring allow it to interact with the active sites of various enzymes, leading to their inhibition.
The potential for a generic 1,2,4-thiadiazole derivative to act as an enzyme inhibitor, a common mechanism of action for many drugs, is conceptually illustrated below. This is a hypothetical representation and has not been demonstrated for this compound.
Caption: A conceptual diagram illustrating the potential inhibitory action of a 1,2,4-thiadiazole derivative on a target enzyme.
Conclusion
This compound is a commercially available compound with potential as a building block in medicinal chemistry and drug development. While specific experimental data and biological activity for this molecule are currently lacking in the public domain, the known pharmacological importance of the 1,2,4-thiadiazole scaffold suggests that this compound warrants further investigation. Researchers working with this molecule will likely need to undertake foundational studies to determine its reactivity, synthetic utility, and biological profile. The general information provided in this guide can serve as a valuable starting point for such endeavors.
References
Physical and chemical properties of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties, potential synthetic routes, and expected reactivity of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. Due to the limited availability of specific experimental data for this compound, this guide also extrapolates potential characteristics based on the well-established chemistry of the 1,2,4-thiadiazole scaffold and related derivatives.
Core Compound Properties
This compound is a halogenated heterocyclic compound featuring a 1,2,4-thiadiazole ring, a versatile scaffold in medicinal chemistry.[1] The presence of a bromine atom and a methylthio group at positions 3 and 5, respectively, suggests its potential as a key intermediate for further chemical modifications.
Physical and Chemical Data Summary
| Property | Value | Source |
| CAS Number | 36955-33-6 | [2][3] |
| Molecular Formula | C₃H₃BrN₂S₂ | [2][3] |
| Molecular Weight | 211.10 g/mol | [2][3] |
| Purity | ≥98% (as available from suppliers) | [2] |
| Storage Conditions | 4°C, stored under nitrogen | [2] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |
| logP (calculated) | 2.0225 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not explicitly documented. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of substituted 1,2,4-thiadiazoles.
Proposed Synthetic Pathway
A potential synthetic route could involve a multi-step process starting from a suitable precursor, followed by bromination and introduction of the methylthio group. One common method for the synthesis of similar bromo-thiadiazole derivatives involves the Sandmeyer reaction.[4]
Caption: Proposed synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol: Sandmeyer Bromination
This protocol is adapted from procedures for analogous compounds and should be optimized for the specific substrate.
-
Diazotization: Dissolve 3-Amino-5-(methylthio)-1,2,4-thiadiazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. Stir for 30 minutes.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Chemical Reactivity
The chemical reactivity of this compound is expected to be dictated by the electrophilic nature of the carbon atom attached to the bromine. The electron-withdrawing nature of the 1,2,4-thiadiazole ring enhances the susceptibility of the C-Br bond to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 3-position is a good leaving group and can be displaced by a variety of nucleophiles.[5][6] This makes the compound a valuable building block for introducing diverse functionalities.
-
With Amines: Reaction with primary or secondary amines can yield 3-amino-5-(methylthio)-1,2,4-thiadiazole derivatives.
-
With Alkoxides/Thiolates: Treatment with alkoxides or thiolates can lead to the corresponding ethers or thioethers.
-
With Organometallic Reagents: Cross-coupling reactions, such as Suzuki or Stille coupling, could be employed to form carbon-carbon bonds at the 3-position.
Caption: Expected reactivity of this compound with various nucleophiles.
Potential Applications in Drug Development
The 1,2,4-thiadiazole and the broader thiadiazole family of compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][7][8] The mesoionic character of the thiadiazole ring allows for favorable interactions with biological targets and can enhance cell membrane permeability.[1]
While no specific biological activity has been reported for this compound itself, its structure suggests it could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The bromo substituent provides a handle for diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing various functional groups.
Hypothetical Workflow for Biological Activity Screening
A general workflow for screening the biological potential of a novel compound like this compound and its derivatives is outlined below.
Caption: General workflow for the biological evaluation of novel chemical entities.
Safety and Handling
No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of similar bromo- and thio-substituted heterocyclic compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust, vapor, or mist.[9] Prevent contact with skin, eyes, and clothing.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.[10][11]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[10]
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a possible method for disposal.[9]
Conclusion
This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce, its structural features suggest a rich reactivity profile, particularly in nucleophilic substitution reactions. This allows for the synthesis of a diverse library of derivatives for biological screening. Future research focused on the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. matrixscientific.com [matrixscientific.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Synthesis and Characterization of 1,2,4-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These five-membered aromatic rings containing sulfur and two nitrogen atoms are key components in the development of novel therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[2][3][4] The unique electronic properties of the 1,2,4-thiadiazole ring, including its ability to act as a bioisostere for other functional groups, contribute to its diverse biological functions.[2] This technical guide provides a comprehensive overview of the principal synthetic routes to 1,2,4-thiadiazole derivatives, detailed experimental protocols, and a summary of their characterization, with a focus on providing practical information for researchers in drug discovery and development.
Synthetic Methodologies
Several synthetic strategies have been developed for the construction of the 1,2,4-thiadiazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This section details some of the most common and efficient methods.
Oxidative Dimerization of Thioamides
A prevalent method for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[5][6] This approach is often characterized by high yields and mild reaction conditions.
Experimental Protocol: Oxidative Dimerization using Ceric Ammonium Nitrate (CAN)
-
Materials: Thioamide, Ceric Ammonium Nitrate (CAN), Acetonitrile.
-
Procedure:
-
Dissolve the primary thioamide (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.[7]
-
To this solution, add Ceric Ammonium Nitrate (CAN) (2.2 mmol) in one portion at room temperature.[7]
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).[7]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[7]
-
Concentrate the solution under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.[7]
-
Synthesis from Nitriles and Thioamides
For the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles, the reaction of nitriles with thioamides provides a versatile route.[8][9] This method often employs a mediator, such as iodine, to facilitate the oxidative N-S bond formation.[8][9]
Experimental Protocol: Iodine-Mediated Synthesis from Nitriles and Thioamides
-
Materials: Nitrile, Thioamide, Iodine (I₂), Dichloromethane (DCM).
-
Procedure:
-
To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂) (1.5 mmol).[7]
-
Stir the reaction mixture at 80°C in a sealed tube for 12 hours.[7]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).[7]
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).[7]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[7]
-
Remove the solvent under reduced pressure.[7]
-
Purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.[7]
-
Intramolecular Cyclization of Imidoyl Thioureas
The synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles can be efficiently achieved through the intramolecular oxidative S-N bond formation of imidoyl thioureas.[8][10] Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a commonly used oxidant for this transformation.[8][10]
Experimental Protocol: PIFA-Mediated Cyclization of Imidoyl Thioureas
-
Materials: Imidoyl thiourea, Phenyliodine(III) bis(trifluoroacetate) (PIFA), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) at room temperature.[7]
-
Continue stirring for 5-10 minutes, monitoring the reaction by TLC.[7]
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).[7]
-
Extract the product with DCM (3 x 10 mL).[7]
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[7]
-
Evaporate the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.[7]
-
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for the described synthetic methods, allowing for a rapid comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95%[7] |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85%[7] |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90%[7] |
Characterization of 1,2,4-Thiadiazole Derivatives
The structural elucidation and confirmation of purity of synthesized 1,2,4-thiadiazole derivatives are typically performed using a combination of spectroscopic techniques.
Spectroscopic Data
The following tables provide representative spectroscopic data for 1,2,4-thiadiazole derivatives.
Table 1: ¹H NMR and ¹³C NMR Spectral Data of Representative 1,2,4-Thiadiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,5-Diphenyl-1,2,4-thiadiazole | 7.50-7.65 (m, 6H, Ar-H), 8.10-8.20 (m, 4H, Ar-H) | 127.5, 129.2, 131.0, 133.5, 170.1, 185.5 |
| 3-Methyl-5-phenyl-1,2,4-thiadiazole | 2.75 (s, 3H, CH₃), 7.45-7.60 (m, 3H, Ar-H), 8.05-8.15 (m, 2H, Ar-H) | 18.5, 127.2, 129.0, 130.8, 134.0, 168.5, 185.0 |
| 5-Amino-3-phenyl-1,2,4-thiadiazole | 7.40-7.55 (m, 3H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.30 (br s, 2H, NH₂) | 126.8, 128.9, 130.5, 135.2, 169.0, 180.2 |
Table 2: FT-IR and Mass Spectrometry Data of Representative 1,2,4-Thiadiazole Derivatives
| Compound | FT-IR (cm⁻¹) | Mass Spec (m/z) |
| 3,5-Diphenyl-1,2,4-thiadiazole | 3060 (Ar C-H), 1595 (C=N), 1480, 1445 (Ar C=C), 840 (C-S) | 238 [M]⁺ |
| 3-Methyl-5-phenyl-1,2,4-thiadiazole | 3055 (Ar C-H), 2920 (Alkyl C-H), 1600 (C=N), 1475, 1440 (Ar C=C), 850 (C-S) | 176 [M]⁺ |
| 5-Amino-3-phenyl-1,2,4-thiadiazole | 3400, 3300 (N-H), 3065 (Ar C-H), 1610 (C=N), 1580 (N-H bend), 1490, 1450 (Ar C=C), 830 (C-S) | 177 [M]⁺ |
Biological Significance and Signaling Pathways
1,2,4-Thiadiazole derivatives have garnered significant attention for their potential as anticancer agents.[2] Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer cells.
Anticancer Mechanisms
Many 1,3,4-thiadiazole derivatives have been shown to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt and MAPK/ERK pathways.[11]
References
- 1. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-thiadiazol-5(4H)-ones: a new class of selective inhibitors of Trypanosoma cruzi triosephosphate isomerase. Study of the mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 11. bepls.com [bepls.com]
An In-depth Technical Guide to the Reactivity of the Brominated Thiadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of brominated thiadiazole rings, critical scaffolds in medicinal chemistry and materials science. The electron-deficient nature of the thiadiazole ring system, enhanced by the presence of a bromine substituent, imparts unique reactivity, making these compounds versatile intermediates for the synthesis of complex molecular architectures. This document details key transformations, provides quantitative data on reaction outcomes, outlines detailed experimental protocols, and visualizes reaction pathways.
Core Reactivity Principles
The thiadiazole ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and a sulfur atom. This inherent electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The introduction of a bromine atom, a good leaving group, further activates the ring towards several important classes of reactions. The primary modes of reactivity for bromothiadiazoles are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring system facilitates the displacement of the bromide ion by a wide range of nucleophiles. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in bromothiadiazoles serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse derivatives.
The regioselectivity of these reactions is often dictated by the specific thiadiazole isomer (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole) and the electronic properties of other substituents on the ring.
Key Transformations and Quantitative Data
The functionalization of bromothiadiazoles is predominantly achieved through two major pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The following sections provide quantitative data for these transformations, summarized for clarity and comparison.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on bromothiadiazoles are effective for introducing amine, alkoxide, and thiol moieties. The reaction is highly dependent on the nucleophile's strength and the reaction conditions. The incorporation of bromine atoms enhances the reactivity of the ring towards nucleophilic substitution.[1]
Table 1: Nucleophilic Aromatic Substitution of Brominated Thiadiazoles
| Bromothiadiazole Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | Morpholine | DCM, rt, 24 h | 4-Morpholino-benzo[1,2-d:4,5-d′]bisthiadiazole | 90 | (Rakitin et al., Molecules, 2023)[1] |
| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | Piperidine | DCM, rt, 24 h | 4-Piperidino-benzo[1,2-d:4,5-d′]bisthiadiazole | 92 | (Rakitin et al., Molecules, 2023)[1] |
| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | Pyrrolidine | DCM, rt, 24 h | 4-Pyrrolidino-benzo[1,2-d:4,5-d′]bisthiadiazole | 91 | (Rakitin et al., Molecules, 2023)[1] |
| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | Aniline | DMF, 120 °C, 24 h | 4-Anilino-benzo[1,2-d:4,5-d′]bisthiadiazole | 85 | (Rakitin et al., Molecules, 2023)[1] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis provides a powerful and versatile toolkit for extending the molecular complexity of bromothiadiazole cores.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the bromothiadiazole with an organoboron reagent. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[2]
Table 2: Suzuki-Miyaura Coupling of Brominated Thiadiazoles
| Bromothiadiazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 68 | (Gomtsyan et al., J. Med. Chem., 2002)[2] |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Cyanophenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 61 | (Gomtsyan et al., J. Med. Chem., 2002)[2] |
| 5-Bromo-1-methyl-indazole-3-CO₂Me | N-Boc-2-pyrroleboronic acid (2 eq) | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 75 | (Cimminiello et al., Molecules, 2011)[3] |
| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | 2-Thienylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane | 100 | 85 | (Rakitin et al., Molecules, 2023)[1] |
| 4-Bromo-benzo[1,2-d:4,5-d′]bisthiadiazole | Phenylboronic acid pinacol ester | Pd₂(dba)₃/XPhos (5) | K₃PO₄ | Dioxane | 100 | 90 | (Rakitin et al., Molecules, 2023)[1] |
For forming C-N bonds, the Buchwald-Hartwig amination is often more versatile than traditional SNAr, tolerating a wider range of amines and requiring milder conditions. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an amine in the presence of a base.
Table 3: Buchwald-Hartwig Amination of Brominated Heterocycles
| Bromo-Heterocycle Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-CN | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | 66 | 80 | (Beutner et al., Org. Process Res. Dev., 2014)[4] |
| 1,4-Dibromobenzene | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | >95 | (Zultanski et al., J. Am. Chem. Soc., 2021)[5] |
| 1-Bromo-4-(t-Bu)-benzene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 99 | (Hartwig, Acc. Chem. Res., 1998)[6] |
The Sonogashira and Heck reactions further expand the synthetic utility of bromothiadiazoles, allowing for the introduction of alkynyl and vinyl groups, respectively.
Table 4: Sonogashira and Heck Couplings of Bromo-Heterocycles
| Reaction Type | Bromo-Substrate | Coupling Partner | Catalyst System (mol%) | Conditions | Yield (%) | Reference |
| Sonogashira | Aryl Bromide | Terminal Alkyne | (NHC)-Cu (1) / (NHC)-Pd (0.01) | Base, in air, non-anhydrous solvent | High | (Caddick et al., Org. Lett., 2014)[7] |
| Heck | 3,6-Dibromo-1-(THP)-indazole | n-Butyl acrylate | Pd(OAc)₂ (5) / PPh₃ (10) | NaBr, TBAB, Na₂CO₃, Ball-milling, 700rpm | 94 | (Wang et al., Beilstein J. Org. Chem., 2018)[8] |
| Heck | 4-Chlorotoluene (Aryl Chloride) | Styrene | Pd(dba)₂ (1) / Ligand 8 | K₃PO₄, Dioxane, 120 °C | 98 | (Beller et al., Angew. Chem. Int. Ed., 2002)[9] |
Detailed Experimental Protocols
The following protocols are generalized procedures based on common literature methods and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the coupling of a bromothiadiazole with an arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask, add the bromothiadiazole (1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, toluene, or DME, often with 10-25% v/v water) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a typical procedure for the reaction of a bromothiadiazole with an amine nucleophile.
-
Reaction Setup: In a sealable reaction vessel, combine the bromothiadiazole (1.0 equiv), the amine nucleophile (1.5–2.5 equiv), and if necessary, a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv).
-
Solvent Addition: Add an anhydrous polar aprotic solvent such as DMF, DMSO, or NMP to dissolve the reactants.
-
Reaction: Seal the vessel and heat the mixture with stirring. Reaction temperatures can range from room temperature to 150 °C, depending on the substrate and nucleophile reactivity.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Application in Drug Development: The Acetazolamide Case Study
Thiadiazole rings are prevalent in many marketed drugs.[6] Acetazolamide is a classic example, used as a diuretic and for treating glaucoma, altitude sickness, and epilepsy.[6] Its mechanism of action involves the inhibition of carbonic anhydrase. While modern syntheses may vary, the functionalization of a thiadiazole core is central. The synthesis of acetazolamide can be achieved from a 2-amino-5-mercapto-1,3,4-thiadiazole precursor, which can be halogenated to create a reactive intermediate for further functionalization into the final sulfonamide drug. A recent study improved the synthesis of the key sulfonyl chloride intermediate by using sodium hypochlorite instead of chlorine gas, enhancing safety and efficiency.[3]
The carbonic anhydrase enzyme catalyzes the reversible hydration of CO₂ to form carbonic acid, which subsequently dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). Acetazolamide inhibits this process.
In the proximal tubule of the kidney, inhibiting carbonic anhydrase reduces the reabsorption of bicarbonate, leading to diuresis.[7][10] In the eye, this inhibition decreases the production of aqueous humor, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma.[5]
Conclusion
Brominated thiadiazoles are highly valuable and reactive intermediates in organic synthesis. Their electron-deficient nature, combined with the utility of the C-Br bond as a synthetic handle, provides robust and versatile pathways for molecular elaboration. Through nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions, researchers can access a vast chemical space of functionalized thiadiazole derivatives. A thorough understanding of the principles, reaction conditions, and protocols outlined in this guide is essential for leveraging these powerful building blocks in the design and synthesis of novel compounds for drug discovery and materials science.
References
- 1. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction—State of the Art [mdpi.com]
The Rising Therapeutic Potential of Substituted 1,2,4-Thiadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and ability to interact with various biological targets have led to the development of a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of substituted 1,2,4-thiadiazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key pathways and relationships are presented to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Proliferation and Survival
Substituted 1,2,4-thiadiazoles have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.
A notable mechanism of action for some 1,2,4-thiadiazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site of tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Another significant target is the c-Met receptor tyrosine kinase, which plays a pivotal role in tumor cell proliferation, survival, migration, and invasion. Specific 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole derivatives have been identified as potent and selective c-Met kinase inhibitors.
The anticancer efficacy of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative substituted 1,2,4-thiadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [4] |
| A549 (Lung) | 0.17 ± 0.032 | [4] | |
| DU-145 (Prostate) | 0.83 ± 0.091 | [4] | |
| MDA MB-231 (Breast) | 0.28 ± 0.017 | [4] | |
| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | [4] |
| A549 (Lung) | 1.79 ± 0.59 | [4] | |
| DU-145 (Prostate) | 1.98 ± 0.22 | [4] | |
| MDA MB-231 (Breast) | 2.33 ± 1.52 | [4] | |
| 8d | MCF-7 (Breast) | 1.44 ± 0.17 | [4] |
| A549 (Lung) | 2.10 ± 1.44 | [4] | |
| DU-145 (Prostate) | 2.76 ± 1.88 | [4] | |
| MDA MB-231 (Breast) | 2.35 ± 1.51 | [4] | |
| 16a | MCF-7 (Breast) | 0.68 | [5] |
| A-549 (Lung) | 1.56 | [5] | |
| A-375 (Melanoma) | 0.79 | [5] | |
| 16b | MCF-7 (Breast) | 0.22 | [5] |
| A-549 (Lung) | 1.09 | [5] | |
| A-375 (Melanoma) | 1.18 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of substituted 1,2,4-thiadiazoles on cancer cell lines.
Workflow for determining anticancer activity using the MTT assay.
Signaling Pathway: c-Met Inhibition
The diagram below illustrates the c-Met signaling pathway and the point of inhibition by 1,2,4-thiadiazole derivatives.
Inhibition of the c-Met signaling pathway by 1,2,4-thiadiazole derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of 1,2,4-thiadiazole have shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the thiadiazole ring.
The primary method for evaluating the in vitro antimicrobial activity of these compounds is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table presents the MIC values of selected 1,2,4-thiadiazole derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 23p | Staphylococcus epidermidis | 31.25 | [2] |
| Micrococcus luteus | 15.63 | [2] | |
| 14a | Bacillus polymyxa | 2.5 | [2] |
| 32h | Escherichia coli | 1.95 | [2] |
| 8a | Staphylococcus aureus | >1000 | [6] |
| Bacillus subtilis | 125 | [6] | |
| 8b | Staphylococcus aureus | >1000 | [6] |
| Bacillus subtilis | 250 | [6] | |
| 5c | Gram-positive bacteria | 250 - 1000 | [6] |
Experimental Protocol: Broth Microdilution Method
This protocol details the procedure for determining the Minimum Inhibitory Concentration (MIC) of 1,2,4-thiadiazole derivatives against bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on the chemical compound 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. Despite its potential as a building block in medicinal chemistry and drug development, publicly accessible data on this specific molecule is currently limited. This document summarizes the existing information regarding its chemical properties and provides a speculative outlook on its synthesis and potential biological significance based on related compounds. The aim is to furnish researchers and drug development professionals with a foundational understanding and to highlight areas where further investigation is critically needed.
Introduction
Thiadiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The 1,2,4-thiadiazole scaffold, in particular, is a core structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9] The introduction of a bromine atom and a methylthio group at the 3 and 5 positions, respectively, of the 1,2,4-thiadiazole ring, as in this compound, is anticipated to modulate its electronic properties and biological activity. This document aims to collate and present the currently available information on this specific compound.
Chemical and Physical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 36955-33-6.[10][11][12] Its chemical structure and basic properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 36955-33-6 | [10][11][12] |
| Molecular Formula | C₃H₃BrN₂S₂ | [11][12] |
| Molecular Weight | 211.10 g/mol | [11][12] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Synthesis
A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on the synthesis of a structurally related isomer, 5-bromo-3-methyl-1,2,4-thiadiazole, a potential synthetic route can be proposed. The synthesis of the isomer involves a Sandmeyer-type reaction starting from an amino-thiadiazole precursor.[13][14]
A plausible synthetic pathway for this compound could, therefore, commence with 3-Amino-5-(methylthio)-1,2,4-thiadiazole. This precursor would undergo diazotization followed by a bromination step.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Disclaimer: This proposed synthesis is speculative and has not been experimentally validated according to the available literature. Detailed experimental conditions, including reaction times, temperatures, and purification methods, would require empirical determination.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for this compound has been found in the reviewed literature. The acquisition and analysis of such data are crucial for the unambiguous identification and characterization of this compound.
Biological Activities and Potential Applications
While there is no specific biological data for this compound, the broader class of thiadiazole derivatives has been extensively studied and shown to possess a wide array of pharmacological activities. These include:
-
Antimicrobial Activity: Many thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[3][5][8]
-
Anti-inflammatory Activity: The thiadiazole nucleus is a component of several compounds with significant anti-inflammatory effects.[6][9]
-
Anticancer Activity: Certain thiadiazoles have demonstrated cytotoxic effects against various cancer cell lines.[2][3][7]
-
Enzyme Inhibition: Thiadiazole derivatives have been investigated as inhibitors of various enzymes.[15]
The presence of a bromine atom, a common feature in many bioactive compounds, and a methylthio group on the thiadiazole ring suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. Its potential as a scaffold for the development of new drugs warrants further investigation into its biological activity.
Conclusion and Future Directions
The current body of scientific literature on this compound is sparse. While its basic chemical identity is established, there is a significant lack of information regarding its synthesis, spectroscopic characterization, and biological activity. The potential of this compound as a building block in medicinal chemistry is evident from the known activities of other thiadiazole derivatives.
Future research efforts should focus on:
-
Development and optimization of a reliable synthetic protocol.
-
Thorough spectroscopic characterization (NMR, IR, MS) to establish a reference dataset.
-
In vitro and in vivo screening to evaluate its biological activity profile, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Exploration of its utility as a scaffold in the design and synthesis of novel drug candidates.
Addressing these knowledge gaps will be crucial to unlocking the full potential of this compound in the field of drug discovery and development.
References
- 1. sid.ir [sid.ir]
- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. granthaalayahpublication.org [granthaalayahpublication.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. jetir.org [jetir.org]
- 10. 3-Bromo-5-methylthio-1,2,4-thiadiazole, CasNo.36955-33-6 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 11. scbt.com [scbt.com]
- 12. chemscene.com [chemscene.com]
- 13. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 14. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 15. Thiadiazole inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,2,4-Thiadiazoles: From Historical Discovery to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and historical evolution of 1,2,4-thiadiazole synthesis, from its initial preparation in the late 19th century to the sophisticated and efficient methods employed today. This document details key synthetic strategies, including classical methods and modern catalytic approaches, with a focus on providing detailed experimental protocols for reproducible research. Quantitative data for various synthetic routes are summarized in comparative tables, and reaction mechanisms are illustrated through signaling pathway diagrams to facilitate a deeper understanding of these transformations.
Discovery and Historical Context
The late 19th century was a period of immense growth in the field of organic chemistry, with a particular focus on the exploration of new heterocyclic systems.[1][2] During this era of foundational discoveries, the first synthesis of the 1,2,4-thiadiazole ring system is attributed to Ferdinand Tiemann in 1889. His pioneering work involved the reaction of amidoximes with isothiocyanates, laying the groundwork for the future exploration of this important class of heterocycles. This discovery was part of a broader scientific effort to understand the structure and reactivity of organic molecules containing nitrogen and sulfur, elements that were increasingly recognized for their importance in both synthetic and natural products.
Classical Synthetic Methodologies
The foundational methods for constructing the 1,2,4-thiadiazole ring have been instrumental in the development of this field.
Tiemann Synthesis from Amidoximes
The classical Tiemann synthesis involves the reaction of an amidoxime with an isothiocyanate to yield a 5-amino-1,2,4-thiadiazole derivative. This method, while historically significant, can sometimes be limited by the availability of starting materials and may produce byproducts that complicate purification.
Experimental Protocol: Synthesis of 5-Anilino-3-phenyl-1,2,4-thiadiazole (A Representative Tiemann Synthesis)
Materials:
-
Benzamidoxime
-
Phenyl isothiocyanate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of benzamidoxime (1.36 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
To this solution, phenyl isothiocyanate (1.35 g, 10 mmol) is added dropwise with stirring.
-
The reaction mixture is then heated at reflux for 2 hours.
-
After cooling to room temperature, a few drops of concentrated hydrochloric acid are added.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is recrystallized from ethanol to afford pure 5-anilino-3-phenyl-1,2,4-thiadiazole.
Modern Synthetic Methodologies
Contemporary synthetic chemistry has introduced a variety of more efficient and versatile methods for the synthesis of 1,2,4-thiadiazoles, often with higher yields and milder reaction conditions.
Oxidative Dimerization of Thioamides
One of the most widely used modern methods is the oxidative dimerization of thioamides. This approach offers a direct route to symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles using a range of oxidizing agents.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole via Oxidative Dimerization
Materials:
-
Thiobenzamide
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
To a stirred solution of thiobenzamide (1.37 g, 10 mmol) in acetonitrile (50 mL), Ceric Ammonium Nitrate (CAN) (5.48 g, 10 mmol) is added portion-wise over 10 minutes at room temperature.[3]
-
The reaction mixture is stirred for an additional 20 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water (50 mL) and ethyl acetate (50 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to give 3,5-diphenyl-1,2,4-thiadiazole.[3]
Synthesis from Nitriles and Thioamides
This one-pot method allows for the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles through the iodine-mediated reaction of nitriles and thioamides.[4]
Experimental Protocol: Synthesis of a 3,5-Disubstituted-1,2,4-thiadiazole
Materials:
-
Nitrile (e.g., Benzonitrile)
-
Thioamide (e.g., Thioacetamide)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (10 mL), add iodine (1.5 mmol).[3]
-
Stir the reaction mixture in a sealed tube at 80°C for 12 hours.[3]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).[3]
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).[3]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted-1,2,4-thiadiazole.[3]
Synthesis from Imidoyl Thioureas
The oxidative cyclization of imidoyl thioureas provides an efficient route to 3-substituted-5-amino-1,2,4-thiadiazoles. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a commonly used oxidant for this transformation.[1]
Experimental Protocol: Synthesis of a 3-Substituted-5-arylamino-1,2,4-thiadiazole
Materials:
-
Imidoyl Thiourea
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the imidoyl thiourea (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.[3]
-
Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) to the solution at room temperature.[3]
-
Monitor the reaction by TLC; it is typically complete within 5-10 minutes.[3]
-
Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).[3]
-
Extract the product with DCM (3 x 10 mL), combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[3]
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel.[3]
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular 1,2,4-thiadiazole derivative depends on factors such as the availability of starting materials, desired substitution pattern, and scalability. The following table provides a comparative summary of the key synthetic methods.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| Tiemann Synthesis | Amidoximes, Isothiocyanates | Acid or Base | Reflux in solvent (e.g., Ethanol) | 40-70 |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95[3] |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85[3] |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90[3] |
| From N-Haloamidines and KSCN | N-Haloamidines, Potassium Thiocyanate | Bromine, Methanol | Room Temperature | 40-80[5] |
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the proposed pathways for the key synthetic routes.
Conclusion
The synthesis of the 1,2,4-thiadiazole core has evolved significantly from its initial discovery. Modern methods offer high efficiency, functional group tolerance, and milder reaction conditions, making this heterocyclic system readily accessible for applications in drug discovery and materials science. This guide provides a foundational understanding of the key synthetic routes, offering researchers the tools to select and implement the most appropriate method for their specific needs. The continued development of novel synthetic strategies will undoubtedly further expand the utility of this versatile and important heterocyclic scaffold.
References
An In-Depth Technical Guide to 3-Bromo-5-(methylthio)-1,2,4-thiadiazole (C₃H₃BrN₂S₂) for Researchers and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. This guide provides a comprehensive overview based on available data for the compound and extrapolates potential properties and methodologies from closely related analogues and the broader class of thiadiazole derivatives.
Introduction
This compound is a halogenated heterocyclic compound belonging to the 1,2,4-thiadiazole class. The thiadiazole scaffold is of significant interest in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a bromine atom and a methylthio group on the thiadiazole ring of the title compound suggests its potential as a versatile intermediate for the synthesis of novel bioactive molecules and as a candidate for biological screening in drug discovery programs. This document aims to provide a detailed technical guide for researchers, scientists, and drug development professionals interested in the potential of this compound.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃H₃BrN₂S₂ | [2][3] |
| Molecular Weight | 211.10 g/mol | [3] |
| CAS Number | 36955-33-6 | [3] |
| Appearance | Not specified (likely a solid or oil) | |
| Purity | ≥98% (as offered by suppliers) | [3] |
| Storage Conditions | 4°C, stored under nitrogen | [3] |
| SMILES | CSC1=NC(=NS1)Br | [3] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |
| logP (octanol-water partition coefficient) | 2.0225 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Experimental Protocols
Postulated Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on the synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole and general Sandmeyer reaction conditions.[4] This protocol has not been experimentally validated for the target compound and should be adapted and optimized with appropriate safety precautions.
Materials:
-
3-Amino-5-(methylthio)-1,2,4-thiadiazole
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (5%)
-
Deionized water
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-(methylthio)-1,2,4-thiadiazole in an aqueous solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution is expected. Control the rate of addition to maintain a manageable reaction rate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with water and then with a 5% sodium hydroxide solution to remove any acidic impurities.
-
Wash again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product may be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been identified, the broader class of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives are known to exhibit a wide range of pharmacological activities.[5][6][7][8][9] These activities provide a basis for postulating the potential therapeutic applications of the title compound.
Postulated Biological Activities
Based on the activities of related compounds, this compound could be investigated for the following biological effects:
-
Anticancer Activity: Many thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial Activity: The thiadiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[1]
-
Anti-inflammatory Activity: Some thiadiazole derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of inflammatory mediators.[9]
The following diagram illustrates the potential logical relationship between the chemical structure and its postulated biological activities.
Future Directions and Drug Development Potential
Given the rich pharmacology of the thiadiazole class of compounds, this compound represents a promising starting point for further investigation. The bromine atom at the 3-position serves as a versatile chemical handle for the introduction of various functional groups through cross-coupling reactions, potentially leading to the discovery of novel drug candidates with improved potency and selectivity.
Researchers are encouraged to:
-
Synthesize and characterize this compound to confirm its structure and purity.
-
Perform broad biological screening to identify potential therapeutic areas.
-
Conduct structure-activity relationship (SAR) studies by synthesizing and testing a library of analogues to optimize biological activity.
-
Investigate the mechanism of action for any confirmed biological activities to understand the underlying molecular targets and signaling pathways.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 5. CA1228073A - Method for the synthesis of 5-thio-1,2,3- thiadiazole - Google Patents [patents.google.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound belonging to the 1,2,4-thiadiazole class of molecules. The thiadiazole ring is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, and potential therapeutic applications, with a focus on presenting structured data and outlining experimental approaches.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 36955-33-6 | [1][2] |
| Molecular Formula | C₃H₃BrN₂S₂ | [1][2] |
| Molecular Weight | 211.10 g/mol | [1][2] |
| Appearance | Not specified in available literature | |
| Purity | ≥98% (as offered by commercial suppliers) | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
Synthesis and Characterization
Logical Synthesis Workflow
The synthesis of this compound would likely proceed through a multi-step sequence starting from a suitable precursor. A logical workflow is depicted in the following diagram.
References
Methodological & Application
Synthetic Routes to 3-Bromo-5-(methylthio)-1,2,4-thiadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic routes presented are based on established chemical transformations, offering a guide for the preparation of this target molecule.
Introduction
This compound is a halogenated heterocyclic compound containing the 1,2,4-thiadiazole core. Halogenated heterocycles are valuable intermediates in organic synthesis, serving as versatile building blocks for the introduction of further functional groups through cross-coupling reactions and nucleophilic substitutions. The 1,2,4-thiadiazole scaffold itself is present in a number of biologically active molecules. This document outlines a plausible and accessible synthetic pathway to this compound, commencing from readily available starting materials.
Proposed Synthetic Pathway
The most logical synthetic approach to this compound involves a two-step sequence:
-
Synthesis of the key intermediate, 5-(methylthio)-1,2,4-thiadiazol-3-amine. This is achieved through the oxidative cyclization of a suitable precursor.
-
Sandmeyer Bromination of 5-(methylthio)-1,2,4-thiadiazol-3-amine. This classical transformation replaces the amino group with a bromine atom to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Route 1: Two-Step Synthesis from an Amino Precursor
This route is considered the most direct and is based on analogous preparations of similar thiadiazole structures.
Step 1: Synthesis of 5-(methylthio)-1,2,4-thiadiazol-3-amine
Materials and Reagents:
-
N-Carbamimidoyl-carbonimidothioic acid methyl ester (or its salt)
-
Oxidizing agent (e.g., hydrogen peroxide, iodine, or N-bromosuccinimide)
-
Solvent (e.g., ethanol, methanol, or isopropanol)
-
Base (if starting from a salt, e.g., sodium hydroxide or potassium carbonate)
Generalized Protocol:
-
Dissolve or suspend N-carbamimidoyl-carbonimidothioic acid methyl ester in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
If starting from a salt, add the base and stir until the free base is formed.
-
Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, so cooling may be necessary.
-
After the addition is complete, heat the mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure 5-(methylthio)-1,2,4-thiadiazol-3-amine.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).
Step 2: Sandmeyer Bromination of 5-(methylthio)-1,2,4-thiadiazol-3-amine
This protocol is adapted from a detailed procedure for the Sandmeyer bromination of a similar substrate, 5-amino-3-methyl-1,2,4-thiadiazole.[1]
Materials and Reagents:
-
5-(methylthio)-1,2,4-thiadiazol-3-amine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
5% Sodium hydroxide (NaOH) solution
-
Water
Protocol:
-
In a well-ventilated fume hood, carefully add 48% hydrobromic acid to a reactor containing 5-(methylthio)-1,2,4-thiadiazol-3-amine and water.
-
Warm the mixture to a maximum of 40 °C and stir until the starting material completely dissolves. If dissolution is slow, continue stirring at 40 °C for up to 2 hours.[1]
-
In a separate vessel, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the reaction mixture portion-wise over approximately 6 hours, maintaining the temperature between 40-45 °C.[1]
-
After the addition is complete, stir for an additional hour and check for the consumption of the starting material by TLC. If the reaction is incomplete, an additional portion of the sodium nitrite solution may be required.[1]
-
Once the reaction is complete, cool the mixture to 20-25 °C and add dichloromethane (DCM).[1]
-
Stir for 10 minutes, then allow the layers to separate. Collect the lower organic phase.[1]
-
Extract the aqueous phase with an additional portion of DCM.[1]
-
Combine the organic phases and adjust the pH to 10-11 by the careful addition of a 5% sodium hydroxide solution.[1]
-
Stir the mixture for 20 minutes, then allow the layers to separate and collect the organic phase.
-
Concentrate the organic phase under reduced pressure at a maximum temperature of 30 °C to afford the crude this compound.[1]
-
Further purification can be achieved by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthetic route. The yield for Step 1 is an estimate based on similar reactions, while the yield for Step 2 is based on the reported synthesis of a related compound.[1]
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | Oxidative Cyclization | N-Carbamimidoyl-carbonimidothioic acid methyl ester | Oxidizing Agent | 5-(methylthio)-1,2,4-thiadiazol-3-amine | 60-80 (Estimated) | >95 (after purification) |
| 2 | Sandmeyer Bromination | 5-(methylthio)-1,2,4-thiadiazol-3-amine | HBr, NaNO₂ | This compound | ~82[1] | >97[1] |
Alternative Synthetic Considerations
While the two-step route described above is the most plausible, other synthetic strategies could be explored, particularly if the key amino intermediate proves difficult to synthesize or isolate. These alternative approaches are common in the synthesis of substituted 1,2,4-thiadiazoles.
Route 2: Synthesis from a Dihalo-1,2,4-thiadiazole Intermediate
This approach would involve the synthesis of a 3,5-dihalo-1,2,4-thiadiazole, followed by a selective nucleophilic substitution of one of the halogens with a methylthiolate source. For instance, 3,5-dibromo-1,2,4-thiadiazole could potentially be reacted with sodium thiomethoxide. The selectivity of this reaction would be a key challenge to overcome.
Caption: An alternative synthetic route via a dihalo-1,2,4-thiadiazole intermediate.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the proposed two-step synthesis.
Caption: General experimental workflow for the two-step synthesis.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Hydrobromic acid is corrosive and should be handled with extreme care.
-
Sodium nitrite is an oxidizing agent and can be toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
-
The Sandmeyer reaction can be exothermic and may produce nitrogen gas. Ensure adequate pressure relief and temperature control.
Disclaimer: The provided protocols are intended as a guide for trained chemists. All procedures should be thoroughly evaluated for safety and scalability before implementation. The user is solely responsible for any consequences arising from the use of this information.
References
3-Bromo-5-(methylthio)-1,2,4-thiadiazole as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its unique structural features, including a reactive bromine atom and a methylthio group on the 1,2,4-thiadiazole core, make it an attractive starting material for the synthesis of a wide range of functionalized molecules. The thiadiazole moiety is a known pharmacophore found in various biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. This document provides an overview of the potential applications of this compound and detailed protocols for its use in key synthetic transformations.
Physicochemical Properties
| Property | Value |
| CAS Number | 36955-33-6 |
| Molecular Formula | C₃H₃BrN₂S₂ |
| Molecular Weight | 211.10 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |
Applications in Organic Synthesis
The bromine atom at the 3-position of the thiadiazole ring is the primary site of reactivity, making it amenable to a variety of cross-coupling reactions. The methylthio group at the 5-position can also be a site for further modification, although it is generally less reactive than the bromo group.
Key Synthetic Transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.
-
Stille Coupling: An alternative method for carbon-carbon bond formation using organotin reagents.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl derivatives by forming carbon-nitrogen bonds.
-
-
Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, the bromo group can be displaced by strong nucleophiles.
These reactions allow for the facile diversification of the 3-position of the thiadiazole core, providing access to a large chemical space for the discovery of novel bioactive molecules.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond at the 3-position of the thiadiazole ring.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-(methylthio)-1,2,4-thiadiazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(methylthio)-1,2,4-thiadiazole | 82 |
| 3 | 3-Pyridinylboronic acid | 3-(3-Pyridinyl)-5-(methylthio)-1,2,4-thiadiazole | 75 |
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol outlines a general procedure for the palladium-catalyzed amination to form a C-N bond at the 3-position of the thiadiazole ring.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene and stir for 10 minutes at room temperature.
-
Add this compound, the secondary amine, and sodium tert-butoxide.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data (Illustrative):
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)-5-(methylthio)-1,2,4-thiadiazole | 90 |
| 2 | Piperidine | 3-(Piperidin-1-yl)-5-(methylthio)-1,2,4-thiadiazole | 88 |
| 3 | Aniline | 3-(Phenylamino)-5-(methylthio)-1,2,4-thiadiazole | 78 |
Visualizations
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Buchwald-Hartwig amination.
Safety Information
-
This compound should be handled by trained personnel in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
-
Palladium catalysts and organometallic reagents can be air- and moisture-sensitive and may be pyrophoric. Handle under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and should be handled with care.
Disclaimer
The experimental protocols and quantitative data provided herein are for illustrative purposes and should be considered as starting points for reaction optimization. Actual results may vary depending on the specific reaction conditions, substrate, and scale. It is the responsibility of the researcher to ensure the safety and appropriateness of these procedures.
Application of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique structure, featuring a reactive bromine atom and a methylthio group on the 1,2,4-thiadiazole core, makes it an attractive starting material for the synthesis of diverse compound libraries for drug discovery. The 1,2,4-thiadiazole scaffold is a known pharmacophore present in various biologically active molecules, exhibiting a wide range of therapeutic properties, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory activities.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel compounds and their subsequent biological evaluation.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the generation of 3,5-disubstituted-1,2,4-thiadiazole derivatives. The bromine atom at the 3-position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This enables the systematic exploration of the chemical space around the thiadiazole core to optimize biological activity, selectivity, and pharmacokinetic properties.
Potential Therapeutic Targets:
Derivatives of 1,2,4-thiadiazole have been investigated as inhibitors of several key drug targets, including:
-
Protein Kinases: The thiadiazole scaffold can serve as a hinge-binding motif or occupy other pockets within the ATP-binding site of various kinases, playing a role in the development of inhibitors for oncology and inflammatory diseases.
-
Proteases: Certain thiadiazole-containing compounds have been identified as inhibitors of viral proteases, such as the 3C-like protease of SARS-CoV-2.
-
Other Enzymes and Receptors: The structural features of thiadiazoles allow for their adaptation to a variety of other biological targets.
Experimental Protocols
Synthesis of 3-Aryl-5-(methylthio)-1,2,4-thiadiazole Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Reaction Scheme:
Application Notes and Protocols for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its structure, featuring a reactive bromo substituent and a modifiable methylthio group on the 1,2,4-thiadiazole scaffold, offers multiple avenues for chemical elaboration. The 1,2,4-thiadiazole ring itself is a known pharmacophore in various biologically active molecules, including pesticides and plant protection agents. While specific data on the direct application of this particular intermediate is limited in publicly accessible literature, its chemical properties suggest it is a valuable precursor for creating diverse libraries of compounds for screening as potential fungicides, herbicides, and insecticides.
These application notes provide an overview of the potential synthetic transformations of this compound and representative experimental protocols based on established reactivity patterns of similar halo-substituted heterocyclic compounds. The provided quantitative data are illustrative and intended to serve as a baseline for experimental design.
Predicted Reactivity and Synthetic Potential
The primary reactive sites of this compound are the carbon atom bearing the bromine atom and the sulfur atom of the methylthio group. The bromine atom is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions. The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the physicochemical and biological properties of the resulting molecules.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the 1,2,4-thiadiazole ring facilitates the displacement of the bromide by a wide range of nucleophiles, including amines, alcohols, and thiols.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent allows for the formation of new carbon-carbon and carbon-nitrogen bonds through reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.
-
Oxidation: The methylthio group can be selectively oxidized to a methylsulfinyl or methylsulfonyl group, providing analogues with different electronic and steric properties.
Application Note 1: Synthesis of 3-Amino-5-(methylthio)-1,2,4-thiadiazole Derivatives via Nucleophilic Aromatic Substitution
The substitution of the 3-bromo group with various amines is a straightforward approach to generate a library of 3-amino-5-(methylthio)-1,2,4-thiadiazole derivatives. These compounds can be screened for a range of agrochemical activities.
Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Product | Representative Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)-5-(methylthio)-1,2,4-thiadiazole | 85 |
| 2 | Piperidine | 3-(Piperidin-1-yl)-5-(methylthio)-1,2,4-thiadiazole | 82 |
| 3 | Aniline | 3-(Phenylamino)-5-(methylthio)-1,2,4-thiadiazole | 75 |
| 4 | 4-Chloroaniline | 3-((4-Chlorophenyl)amino)-5-(methylthio)-1,2,4-thiadiazole | 78 |
| 5 | Sodium methoxide | 3-Methoxy-5-(methylthio)-1,2,4-thiadiazole | 65 |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1.0 mmol, 211 mg) in a suitable solvent (e.g., N,N-dimethylformamide, 5 mL) is added the desired amine (1.2 mmol) and a base (e.g., potassium carbonate, 2.0 mmol, 276 mg).
-
Reaction Conditions: The reaction mixture is stirred at 80-100 °C for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Application Note 2: Synthesis of 3-Aryl/Heteroaryl-5-(methylthio)-1,2,4-thiadiazole Derivatives via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with potential agrochemical applications.
Data Presentation: Representative Cross-Coupling Reactions
| Entry | Coupling Type | Coupling Partner | Product | Representative Yield (%) |
| 1 | Suzuki-Miyaura | Phenylboronic acid | 3-Phenyl-5-(methylthio)-1,2,4-thiadiazole | 70 |
| 2 | Suzuki-Miyaura | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-(methylthio)-1,2,4-thiadiazole | 75 |
| 3 | Buchwald-Hartwig | Aniline | 3-(Phenylamino)-5-(methylthio)-1,2,4-thiadiazole | 80 |
| 4 | Buchwald-Hartwig | Pyrrolidine | 3-(Pyrrolidin-1-yl)-5-(methylthio)-1,2,4-thiadiazole | 88 |
Experimental Protocols
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, this compound (1.0 mmol, 211 mg), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., sodium carbonate, 2.0 mmol, 212 mg) are combined in a mixture of toluene (4 mL) and water (1 mL).
-
Reaction Conditions: The mixture is degassed with nitrogen or argon and then heated to 90-110 °C for 6-16 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: A mixture of this compound (1.0 mmol, 211 mg), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., cesium carbonate, 1.5 mmol, 488 mg) in an anhydrous solvent (e.g., toluene or dioxane, 5 mL) is prepared in a sealed tube.
-
Reaction Conditions: The reaction vessel is purged with an inert gas, sealed, and heated at 100-120 °C for 12-24 hours.
-
Work-up and Purification: The cooled reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Application Note 3: Synthesis of 3-Bromo-5-(methylsulfinyl/sulfonyl)-1,2,4-thiadiazole Derivatives via Oxidation
Oxidation of the methylthio group to a sulfoxide or sulfone can modulate the electronic properties and hydrogen bonding capacity of the molecule, which may lead to enhanced biological activity.
Data Presentation: Hypothetical Fungicidal Activity of Oxidized Derivatives
| Compound | Oxidation State | Hypothetical EC₅₀ (µg/mL) vs. Botrytis cinerea |
| This compound | Thioether | 50 |
| 3-Bromo-5-(methylsulfinyl)-1,2,4-thiadiazole | Sulfoxide | 25 |
| 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole | Sulfone | 10 |
Experimental Protocol: General Procedure for Oxidation
-
Reaction Setup: this compound (1.0 mmol, 211 mg) is dissolved in a suitable solvent such as dichloromethane (10 mL).
-
Reaction Conditions:
-
For Sulfoxide: The solution is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, 1.1 mmol) is added portion-wise. The reaction is stirred at 0 °C for 1-3 hours.
-
For Sulfone: The solution is treated with m-CPBA (2.2 mmol) and allowed to stir at room temperature for 6-12 hours.
-
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of new agrochemical candidates starting from this compound.
Disclaimer
The experimental protocols and quantitative data presented in these application notes are representative examples based on established chemical principles for analogous heterocyclic systems. These are intended to serve as a starting point for research and development. Actual reaction conditions and yields may vary and require optimization for specific substrates and desired outcomes. The biological activity data is hypothetical and for illustrative purposes only. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols: Nucleophilic Substitution on 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for performing nucleophilic aromatic substitution (SNAr) reactions on 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies described herein offer a foundation for the synthesis of novel derivatives.
Introduction
The 1,2,4-thiadiazole scaffold is a key structural motif found in a variety of biologically active compounds. The presence of a bromine atom at the 3-position of this compound renders this position susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the thiadiazole ring facilitates this substitution reaction. This protocol outlines a general procedure for the substitution reaction with amine nucleophiles, which can be adapted for other nucleophiles such as thiols and alkoxides.
Reaction Principle
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems, such as 1,2,4-thiadiazoles, typically proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The reaction is often facilitated by the use of a base and elevated temperatures in a polar aprotic solvent.
Experimental Protocol: Nucleophilic Substitution with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser (if refluxing)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Reagents: Add the amine nucleophile (1.0-1.5 eq.) and a suitable base (2.0-3.0 eq.).[1]
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine and the solvent used.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable eluent for TLC is typically a mixture of ethyl acetate and hexanes. Visualize the spots under a UV lamp. The reaction is considered complete when the starting material is no longer visible. Reaction times can vary from a few hours to 24 hours.[1]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid precipitate (e.g., inorganic salts) has formed, it may be removed by filtration.
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and any water-soluble impurities.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is often a good starting point.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following table provides representative data for the nucleophilic substitution of a generic bromo-thiadiazole with various amines, illustrating the potential range of reaction conditions and outcomes.
| Entry | Nucleophile (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (1.2) | Et₃N (2.0) | DMF | 100 | 12 | 85 |
| 2 | Piperidine (1.2) | K₂CO₃ (2.5) | MeCN | 80 (reflux) | 18 | 78 |
| 3 | Aniline (1.5) | DIPEA (3.0) | DMSO | 120 | 24 | 65 |
| 4 | Benzylamine (1.2) | Et₃N (2.0) | DMF | 100 | 10 | 92 |
Note: The data in this table is illustrative and based on typical conditions for SNAr reactions on related heterocyclic systems. Actual results may vary depending on the specific substrates and conditions used.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the nucleophilic substitution on this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and many amine nucleophiles are potentially hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Handle bases with care as they can be corrosive.
References
Application Notes & Protocols: Spectroscopic Analysis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic characterization of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with comprehensive protocols for data acquisition.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₃H₃BrN₂S₂[1]
-
Molecular Weight: 211.10 g/mol [1]
-
CAS Number: 36955-33-6[1]
-
Structure:
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled based on the analysis of structurally similar thiadiazole derivatives.[2][3][4][5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.7 | Singlet | S-CH₃ |
| ¹³C | ~15 | Singlet | S-CH₃ |
| ¹³C | ~150 | Singlet | C-Br |
| ¹³C | ~175 | Singlet | C-S-CH₃ |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Weak-Medium | C-H stretch (methyl) |
| ~1600 | Medium | C=N stretch (thiadiazole ring) |
| ~1420 | Medium | C-H bend (methyl) |
| ~1260 | Medium | C-N stretch (thiadiazole ring)[3] |
| ~700 | Strong | C-S stretch |
| ~650 | Strong | C-Br stretch |
Sample Preparation: KBr pellet or thin film.
Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 210/212 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 195/197 | Medium | [M - CH₃]⁺ |
| 131 | Medium | [M - Br]⁺ |
| 84 | High | [C₂H₃N₂S]⁺ |
| 47 | Medium | [CH₃S]⁺ |
Ionization Method: Electron Impact (EI).
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data presented above.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with Electron Impact (EI) ionization source.
Protocol:
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.
-
Introduce the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
-
Ionization and Mass Analysis:
-
Ionize the sample using electron impact (EI) with a standard electron energy of 70 eV.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for the M and M+2 peaks).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
-
Workflow and Relationships
Caption: Workflow for the spectroscopic analysis and structure confirmation of a synthesized compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. 20.198.91.3:8080 [20.198.91.3:8080]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chromatographic Purification of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below are based on established principles of chromatography for small organic molecules, particularly sulfur and nitrogen-containing heterocycles.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its purity is crucial for subsequent synthetic steps and for ensuring the reliability of biological assay results. This document details a general approach to its purification using column chromatography, a widely used and effective technique for isolating compounds of interest from reaction mixtures and impurities. While specific conditions may require optimization based on the impurity profile of the crude product, the following protocols provide a robust starting point.
Compound Profile
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 36955-33-6 | [1][2] |
| Molecular Formula | C₃H₃BrN₂S₂ | [1] |
| Molecular Weight | 211.10 g/mol | [1] |
| Purity (Typical) | ≥98% | [1] |
| Appearance | Not specified (often a solid) | |
| Storage | 4°C, stored under nitrogen | [1] |
Chromatographic Purification Protocol
The recommended method for the purification of this compound is normal-phase column chromatography using silica gel.
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Hexane (or Heptane)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
3.2. Experimental Workflow
The general workflow for the chromatographic purification is illustrated in the diagram below.
Caption: Workflow for the chromatographic purification of this compound.
3.3. Step-by-Step Procedure
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform and air-free column bed.
-
Sample Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is from 0% to 20% ethyl acetate in hexane. The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound.
-
Fraction Collection: Collect fractions of the eluate in test tubes or using a fraction collector.
-
Monitoring: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 80:20 Hexane:EtOAc). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions that contain the pure product, as identified by TLC. Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Data Presentation
The following tables should be used to record the experimental data for the purification of this compound.
Table 2: Chromatographic Conditions
| Parameter | Details |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Elution Gradient | 0-20% Ethyl Acetate in Hexane |
| Detection Method | TLC with UV visualization (254 nm) |
Table 3: Purification Results
| Parameter | Value |
| Crude Product Mass (g) | |
| Pure Product Mass (g) | |
| Yield (%) | |
| Purity (by HPLC/NMR) | |
| TLC Rf Value | |
| TLC Mobile Phase |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity using TLC. A shallower gradient during elution may improve resolution. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound Degradation | Acidity of silica gel. | Neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the mobile phase. |
| Oiling Out Instead of Crystallizing | Solvent is too nonpolar. | Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then cool slowly. |
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
This protocol provides a comprehensive guide for the successful chromatographic purification of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental conditions and impurity profiles.
References
Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antifungal, anti-inflammatory, and anticancer properties.[1] The functionalization of this core structure is of significant interest in medicinal chemistry and drug development for the generation of novel molecular entities. 3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a key building block, offering a reactive handle at the C3 position for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the synthesis of extensive compound libraries for screening and lead optimization.
This document provides detailed application notes and representative protocols for various palladium-catalyzed cross-coupling reactions involving this compound. While specific literature on this exact substrate is limited, the following protocols are based on established methods for structurally similar halogenated 1,2,4-thiadiazoles and other heteroaryl bromides.[2][3] Optimization of these conditions for the specific substrate is recommended.
Key Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[4][5] The bromine atom at the C3 position of this compound serves as an excellent leaving group for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycles of several key transformations.
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, coupling with boronic acids or their derivatives to synthesize 3-aryl- or 3-heteroaryl-5-(methylthio)-1,2,4-thiadiazoles.[2][5]
-
Stille Coupling: An alternative for C(sp²)-C(sp²) bond formation using organostannanes, known for its tolerance of a wide range of functional groups.[6][7]
-
Sonogashira Coupling: Enables the synthesis of 3-alkynyl-5-(methylthio)-1,2,4-thiadiazoles by coupling with terminal alkynes, crucial for creating rigid molecular scaffolds.[3][8]
-
Buchwald-Hartwig Amination: A powerful method for constructing C-N bonds, allowing for the synthesis of 3-amino-5-(methylthio)-1,2,4-thiadiazole derivatives.[4][9]
-
Heck Coupling: For the formation of C(sp²)-C(sp²) bonds via reaction with alkenes, leading to 3-alkenyl-5-(methylthio)-1,2,4-thiadiazoles.[10][11]
Data Presentation: Reaction Conditions Summary
The following tables summarize typical starting conditions for the cross-coupling of this compound based on analogous systems.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Aryl/Heteroaryl Source | (Hetero)arylboronic acid (1.1-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DME |
| Temperature | 80-110 °C |
| Atmosphere | Inert (N₂ or Ar) |
Table 2: Stille Coupling Conditions
| Parameter | Condition |
| Organometallic Reagent | Organostannane (R-SnBu₃) (1.1-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂ (dba)₃ (2-5 mol%) |
| Ligand (if needed) | PPh₃, AsPh₃, or XPhos |
| Solvent | Toluene, Dioxane, or DMF |
| Additives | LiCl or CuI (optional, to facilitate transmetalation) |
| Temperature | 80-120 °C |
| Atmosphere | Inert (N₂ or Ar) |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition |
| Alkyne Source | Terminal alkyne (1.2-2.0 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Co-catalyst | CuI (1-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | THF, DMF, or neat amine |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (N₂ or Ar) |
Table 4: Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Amine Source | Primary or secondary amine (1.2-2.0 equiv) |
| Catalyst | Pd₂(dba)₃ (1-4 mol%) or Pd(OAc)₂ (1-4 mol%) |
| Ligand | BINAP, Xantphos, or DavePhos (1-5 mol%) |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-3.0 equiv) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
| Atmosphere | Inert (N₂ or Ar) |
Table 5: Heck Coupling Conditions
| Parameter | Condition |
| Alkene Source | Acrylate, styrene, or other alkene (1.2-2.0 equiv) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd/C |
| Ligand (if needed) | PPh₃ or P(o-tolyl)₃ |
| Base | TEA, K₂CO₃, or NaOAc (1.5-2.5 equiv) |
| Solvent | DMF, Acetonitrile, or Toluene |
| Temperature | 80-140 °C |
| Atmosphere | Inert (N₂ or Ar) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv).
-
Add a base, for example, potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:H₂O).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv) to a Schlenk tube.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
The following diagrams illustrate the general catalytic cycles and a typical experimental workflow for these reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: General catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol: Scale-up Synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole, a valuable heterocyclic building block in medicinal and agricultural chemistry. The described two-step synthesis involves the initial formation of the key intermediate, 3-(methylthio)-1,2,4-thiadiazol-5-amine, followed by a robust Sandmeyer bromination. The protocols are designed to be scalable and are based on established, high-yield chemical transformations. This application note includes comprehensive experimental procedures, quantitative data summaries, and workflow diagrams to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
Halogenated 1,2,4-thiadiazoles are important intermediates in the synthesis of biologically active molecules.[1] The title compound, this compound, with its reactive bromide and functional methylthio group, serves as a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. The synthetic strategy presented herein is a two-step process amenable to large-scale production. The first step involves the synthesis of 3-(methylthio)-1,2,4-thiadiazol-5-amine, which then undergoes a Sandmeyer reaction to yield the final product. The Sandmeyer bromination protocol is adapted from a well-documented, large-scale procedure for a structurally related compound, ensuring its suitability for scale-up.[2]
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two main steps as illustrated in the following workflow:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(methylthio)-1,2,4-thiadiazol-5-amine
This procedure outlines the synthesis of the key amine precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Thiosemicarbazide | 91.13 | 9.11 | 100 |
| Carbon Disulfide | 76.14 | 8.38 | 110 |
| Sodium Hydroxide | 40.00 | 8.80 | 220 |
| Methyl Iodide | 141.94 | 15.61 | 110 |
| Ethanol | - | As required | - |
| Water | - | As required | - |
| Hydrochloric Acid (conc.) | - | As required | - |
Equipment:
-
Large glass-lined reactor with reflux condenser, mechanical stirrer, and temperature control
-
Addition funnel
-
Filtration unit
-
Drying oven
Procedure:
-
Formation of the Mercaptothiadiazole:
-
To a solution of sodium hydroxide (8.80 kg, 220 mol) in ethanol (100 L) in the reactor, add thiosemicarbazide (9.11 kg, 100 mol).
-
Stir the mixture until the thiosemicarbazide is dissolved.
-
Cool the mixture to 10-15 °C.
-
Slowly add carbon disulfide (8.38 kg, 110 mol) via an addition funnel, maintaining the temperature below 25 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 5-6.
-
Collect the precipitated 5-amino-1,2,4-thiadiazole-3-thiol by filtration, wash with water, and dry.
-
-
S-Methylation:
-
Suspend the dried 5-amino-1,2,4-thiadiazole-3-thiol in a suitable solvent such as ethanol or acetone in the reactor.
-
Add a base, for example, potassium carbonate (15.2 kg, 110 mol).
-
Slowly add methyl iodide (15.61 kg, 110 mol) at room temperature.
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(methylthio)-1,2,4-thiadiazol-5-amine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure precursor.
-
Expected Yield: 75-85% Purity (by HPLC): >98%
Step 2: Scale-up Sandmeyer Bromination of 3-(methylthio)-1,2,4-thiadiazol-5-amine
This protocol is adapted from a large-scale procedure for a similar substrate and is designed for a 100 kg scale of the starting amine.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Volume (L) | Moles (mol) |
| 3-(methylthio)-1,2,4-thiadiazol-5-amine | 147.22 | 100.0 | - | 679.3 |
| 48% Hydrobromic Acid | 80.91 | 439.5 | 295 | ~2680 |
| Sodium Nitrite | 69.00 | 89.7 | - | 1300 |
| Dichloromethane (DCM) | 84.93 | 399.0 + 133.0 | 300 + 100 | - |
| 5% Sodium Hydroxide Solution | - | As required | - | - |
| Water | - | 54 + 150 | 54 + 150 | - |
Equipment:
-
Large, appropriately sized glass-lined reactor with robust cooling/heating capabilities, mechanical stirrer, and pH probe.
-
Separate vessel for dissolving sodium nitrite.
-
Addition pump for controlled addition of the nitrite solution.
-
Phase separator or vessel for liquid-liquid extraction.
-
Vacuum distillation setup.
Procedure Workflow:
Caption: Detailed workflow for the Sandmeyer bromination step.
Detailed Procedure:
-
Dissolution of Starting Material:
-
In a suitable reactor, charge 439.5 kg (295 L) of 48% hydrobromic acid solution, 100.0 kg of 3-(methylthio)-1,2,4-thiadiazol-5-amine, and 54 kg (54 L) of water.[2]
-
Warm the solution to a maximum of 40 °C and stir until all the starting material has dissolved. If dissolution is slow, continue stirring at 40 °C for up to 2 hours.[2]
-
-
Diazotization and Bromination:
-
In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg (150 L) of water.[2]
-
Charge the sodium nitrite solution to the reactor portion-wise over approximately 6 hours, maintaining the internal temperature between 40-45 °C.[2]
-
After the addition is complete, continue stirring for one hour and then take a sample for in-process control. The end-point criterion is <1.0% of the starting amine.[2]
-
If the starting material is >1.0%, an additional 10-20% of the sodium nitrite solution may be necessary.[2]
-
-
Extraction and Work-up:
-
Once the reaction meets the end-point criteria, cool the mixture down to 20-25 °C.[2]
-
Add 399.0 kg (300 L) of dichloromethane (DCM) to the reactor.[2]
-
Stir for 10 minutes, then allow the phases to settle for 10 minutes.[2]
-
Separate and collect the lower organic phase.[2]
-
Extract the remaining aqueous phase with an additional 133.0 kg (100 L) of DCM.[2]
-
Combine the organic phases.
-
Adjust the pH of the combined organic phase to 10-11 by the slow addition of a 5% sodium hydroxide solution. Caution: if the pH exceeds 11, significant emulsion may form.[2]
-
Stir the mixture for 20 minutes, then allow it to settle for 30 minutes before separating the organic phase.[2]
-
-
Isolation of the Final Product:
-
Transfer the organic phase to a dry distillation unit.
-
Concentrate the solution under vacuum (approximately -0.9 bar) at a maximum temperature of 30 °C.[2]
-
The end-point for the concentration is a DCM content of max 5.0%. Additional stirring under vacuum for 4-6 hours may be required to achieve this.[2]
-
The final product, this compound, is obtained as an oil or low-melting solid.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 80-85% |
| Purity (GC/HPLC) | >97% |
| Appearance | Colorless to yellow oil/solid |
Note: The expected yield and purity are based on the similar transformation of 5-amino-3-methyl-1,2,4-thiadiazole.[2]
Safety Considerations
-
Carbon Disulfide: Highly flammable and toxic. Handle in a well-ventilated area, away from ignition sources.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate PPE.
-
Sodium Nitrite: Oxidizing agent. Can be toxic if ingested.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a well-ventilated area.
-
Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. The reaction should be carried out under controlled temperature conditions.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. Conduct a thorough risk assessment for the scale-up operation.
Conclusion
The provided two-step synthesis offers a viable and scalable route to this compound. The detailed protocols, quantitative data, and workflow diagrams are intended to guide researchers and process chemists in the successful production of this valuable synthetic intermediate. The adaptation of a proven, large-scale Sandmeyer bromination procedure provides confidence in the robustness and scalability of the final step. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential reaction mechanisms and synthetic utility of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. The protocols described herein are based on established methodologies for structurally similar bromo-substituted heterocyclic compounds. Due to limited specific literature on the reactivity of this compound, the provided quantitative data is representative of analogous systems and should be considered as a starting point for reaction optimization.
Overview of Reactivity
This compound is a versatile heterocyclic building block with two key reactive sites: the bromine atom at the 3-position and the methylthio group at the 5-position. The electron-withdrawing nature of the 1,2,4-thiadiazole ring activates the C-Br bond towards various transformations.
Key Reaction Types:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is expected to readily participate in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino functionalities.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient thiadiazole ring facilitates the displacement of the bromide by various nucleophiles, such as amines, thiols, and alkoxides.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it enables the synthesis of 3-aryl- or 3-heteroaryl-5-(methylthio)-1,2,4-thiadiazoles.
Reaction Principle:
The reaction involves the palladium-catalyzed coupling of the bromo-thiadiazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.
Illustrative Data for Suzuki-Miyaura Coupling of Related Bromo-heterocycles:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 3-amino-5-(methylthio)-1,2,4-thiadiazole derivatives.
Reaction Principle:
This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base and a suitable phosphine ligand.
Illustrative Data for Buchwald-Hartwig Amination of a Related Bromo-imidazo[2,1-b][1][2][3]thiadiazole:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₃PO₄ | Toluene | 110 | 24 | 68 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5 eq.) and this compound (1.0 eq.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., dioxane) followed by the amine (1.2 eq.) via syringe.
-
Heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. US4081453A - Certain 3,5-dihalo-1,2,4-thiadiazole preparations - Google Patents [patents.google.com]
- 2. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole synthesis. The primary synthetic route discussed is the Sandmeyer bromination of 3-amino-5-(methylthio)-1,2,4-thiadiazole.
Troubleshooting Guide
Low or no yield of the desired product is a common issue. The following guide provides a systematic approach to identify and resolve potential problems in the synthesis of this compound via the Sandmeyer reaction.
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Caption: A step-by-step workflow for the synthesis.
Technical Support Center: Synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. The information provided is based on established synthetic routes, primarily the Sandmeyer reaction of 3-amino-5-(methylthio)-1,2,4-thiadiazole, and aims to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction. This involves the diazotization of the corresponding precursor, 3-amino-5-(methylthio)-1,2,4-thiadiazole, followed by the introduction of a bromine atom using a copper(I) bromide catalyst.
Q2: What are the potential side products I should be aware of during the synthesis?
A2: Several side products can form during the synthesis of this compound via the Sandmeyer reaction. These can include:
-
3-Hydroxy-5-(methylthio)-1,2,4-thiadiazole: Formed by the reaction of the intermediate diazonium salt with water.
-
Azo-coupled dimers: Resulting from the coupling of the diazonium salt with unreacted 3-amino-5-(methylthio)-1,2,4-thiadiazole or other aromatic species.
-
Unreacted 3-amino-5-(methylthio)-1,2,4-thiadiazole: Due to incomplete diazotization or Sandmeyer reaction.
-
Over-brominated species: Although less common for this specific substrate, the possibility of forming di-bromo thiadiazole derivatives exists under certain conditions.
-
Decomposition products: Diazonium salts can be unstable and may decompose, leading to a mixture of unidentified byproducts.[1][2][3]
Q3: How can I minimize the formation of the 3-hydroxy side product?
A3: To minimize the formation of 3-Hydroxy-5-(methylthio)-1,2,4-thiadiazole, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization and Sandmeyer reaction steps. This reduces the rate of the undesired reaction of the diazonium salt with water.[3] Additionally, ensuring an adequate concentration of bromide ions in the reaction mixture can favor the desired substitution.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For detailed analysis and identification of the main product and side products, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction. | 1. Ensure complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite if necessary. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer steps. Prepare and use the diazonium salt immediately. 3. Ensure the copper(I) bromide catalyst is active. Use freshly prepared catalyst if possible. |
| Presence of a significant amount of starting material (3-amino-5-(methylthio)-1,2,4-thiadiazole) in the final product | 1. Insufficient amount of sodium nitrite used for diazotization. 2. Diazotization reaction time was too short. | 1. Use a slight molar excess of sodium nitrite (e.g., 1.1 to 1.2 equivalents). 2. Increase the reaction time for the diazotization step, while carefully monitoring the temperature. |
| Formation of a prominent, more polar side product (likely 3-Hydroxy-5-(methylthio)-1,2,4-thiadiazole) | Reaction of the diazonium salt with water due to elevated temperatures or prolonged reaction times in an aqueous environment. | Maintain strict temperature control (0-5 °C). Add the diazonium salt solution to the copper(I) bromide solution promptly. |
| Observation of colored impurities (potentially azo compounds) | Coupling of the diazonium salt with the starting amine or other activated aromatic species. | Ensure slow and controlled addition of the sodium nitrite solution to the amine solution to avoid a localized excess of diazonium salt. Maintain a low temperature. |
| Difficulties in isolating the product from the reaction mixture (e.g., formation of emulsions during workup) | The pH of the aqueous phase during extraction is not optimal. | Carefully adjust the pH of the reaction mixture with a suitable base (e.g., sodium carbonate or dilute sodium hydroxide) to a neutral or slightly basic pH before extraction with an organic solvent.[4] |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
Materials:
-
3-amino-5-(methylthio)-1,2,4-thiadiazole
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-(methylthio)-1,2,4-thiadiazole (1.0 eq) in 48% hydrobromic acid (3.0 eq) at 0-5 °C with constant stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
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Add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) and cool it to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Pour the reaction mixture into an equal volume of ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
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Data Presentation
Table 1: Representative Yields and Side Product Profile under Different Reaction Conditions
| Entry | Temperature (°C) | NaNO₂ (eq.) | Yield of Product (%) | 3-Hydroxy Side Product (%) | Unreacted Amine (%) |
| 1 | 0-5 | 1.1 | 85 | 5 | 2 |
| 2 | 10-15 | 1.1 | 70 | 15 | 3 |
| 3 | 0-5 | 1.0 | 75 | 6 | 10 |
| 4 | 25 | 1.1 | 50 | 30 | 5 |
Note: The data in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental setup and conditions.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthetic pathway for this compound and major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Brominated Thiadiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of brominated thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of brominated thiadiazoles?
A1: Common impurities include unreacted starting materials, residual brominating agents (e.g., N-bromosuccinimide, bromine), over-brominated or under-brominated side products, and decomposition products.[1] The electron-deficient nature of the thiadiazole ring can sometimes make electrophilic substitution challenging, leading to a mixture of products.[2]
Q2: My brominated thiadiazole appears to be degrading during purification. What could be the cause?
A2: Thermal instability can be a challenge. For instance, increasing the reaction temperature during bromination can sometimes lead to a lower yield due to partial decomposition of the final compound.[1] It is crucial to monitor temperatures closely during both the reaction and purification steps, such as distillation or high-temperature recrystallization.
Q3: I am having difficulty separating mono- and di-brominated thiadiazoles. What purification techniques are most effective?
A3: Column chromatography is a highly effective method for separating brominated thiadiazole derivatives with different degrees of bromination.[3] The choice of eluent is critical and often requires careful optimization. A gradient elution might be necessary to achieve good separation.
Q4: How can I remove unreacted bromine from my crude product?
A4: A common method to quench and remove excess bromine is to wash the reaction mixture with a solution of a reducing agent, such as sodium bisulfite (NaHSO₃), followed by extraction with an organic solvent.[3]
Q5: Are there any specific safety precautions I should take when working with brominating agents and brominated thiadiazoles?
A5: Yes. Bromine and other brominating agents are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Brominated organic compounds can also be hazardous, and their toxicological properties should be reviewed before handling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Decomposition of the product at high temperatures. | Optimize the reaction temperature; avoid excessive heating during workup and purification.[1] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material. | |
| Loss of product during extraction or chromatography. | Ensure proper phase separation during extraction. Optimize the column chromatography conditions (e.g., eluent polarity, silica gel activity) to minimize tailing and ensure good recovery. | |
| Co-elution of Impurities during Column Chromatography | Inappropriate solvent system. | Systematically screen different solvent systems with varying polarities. A common eluent system for brominated thiadiazoles is a mixture of dichloromethane and hexane.[3] Consider using a gradient elution. |
| Overloaded column. | Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase. | |
| Product Crystallizes in the Column | Low solubility of the compound in the chosen eluent. | Choose a solvent system in which the product is more soluble. Pre-adsorbing the crude product onto a small amount of silica gel before loading can sometimes help. |
| Persistent Yellow/Orange Color in the Final Product | Residual bromine. | Wash the organic layer with a sodium bisulfite solution during the workup.[3] |
| Colored impurities. | Recrystallization or further purification by column chromatography may be necessary. Activated carbon treatment during recrystallization can sometimes remove colored impurities. | |
| Formation of Multiple Spots on TLC After Purification | Product degradation on silica gel. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, consider other purification techniques like preparative HPLC or recrystallization. |
| Isomeric products. | Re-evaluate the reaction conditions to improve selectivity. Isomer separation may require advanced chromatographic techniques. |
Experimental Protocols
General Column Chromatography Protocol for Purification of Brominated Thiadiazoles
This protocol is a general guideline and may require optimization for specific compounds.
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Preparation of the Column:
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Select an appropriately sized glass column based on the amount of crude material.
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Prepare a slurry of silica gel (Merck 60 is commonly used) in the initial, least polar eluent.[1][3]
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Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
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Add a layer of sand on top of the silica gel to protect the surface.
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Equilibrate the column by running the initial eluent through it until the packing is stable.
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Sample Loading:
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Dissolve the crude brominated thiadiazole in a minimal amount of the appropriate solvent (often dichloromethane).
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Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
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Elution:
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Begin elution with a non-polar solvent system (e.g., hexane or a hexane/dichloromethane mixture).[3][4]
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Gradually increase the polarity of the eluent as needed to move the desired compound down the column at an appropriate rate (Rf value of 0.2-0.4 is often ideal).
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Collect fractions and monitor the separation using TLC.
-
-
Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the purified brominated thiadiazole.
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Recrystallization Protocol
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Solvent Selection:
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Choose a solvent or solvent system in which the brominated thiadiazole is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of similar compounds include ethanol or mixtures containing ethanol.
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Dissolution:
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Place the crude product in a flask and add a minimal amount of the chosen solvent.
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Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
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Decolorization (Optional):
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If the solution is colored by impurities, add a small amount of activated carbon and heat for a short period.
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Hot filter the solution to remove the activated carbon.
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-
Crystallization:
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Allow the hot, saturated solution to cool slowly to room temperature.
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For further crystal growth, the flask can be placed in an ice bath or refrigerator.
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the synthesis and purification of brominated thiadiazoles.
Caption: Troubleshooting logic for chromatographic purification of brominated thiadiazoles.
References
Stability and degradation of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound at 4°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] This minimizes exposure to moisture and oxygen, which can contribute to degradation.
Q2: What is the general stability of the 1,2,4-thiadiazole ring?
A2: The 1,2,4-thiadiazole ring is generally considered to be aromatic and, therefore, possesses a degree of inherent stability. However, it can be susceptible to cleavage under strongly acidic or basic conditions, and can also react with strong oxidizing or reducing agents.
Q3: Are there any known incompatibilities for this compound?
A3: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. As a bromo-substituted heterocyclic compound, it may also be reactive towards certain nucleophiles, especially under conditions that facilitate nucleophilic aromatic substitution.
Q4: How can I monitor the purity and degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the purity of this compound and detecting the formation of degradation products. The development of a stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants. Mass spectrometry (MS) coupled with HPLC can be used to identify the mass of any degradation products, aiding in their structural elucidation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and experimental use of this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
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Potential Cause A: Compound Degradation. The compound may have degraded due to improper storage or handling. Exposure to light, moisture, elevated temperatures, or incompatible chemicals can lead to the formation of impurities.
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Solution:
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Verify the purity of the starting material using a suitable analytical method like HPLC.
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Ensure the compound has been stored under the recommended conditions (4°C, under nitrogen).
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Protect the compound from light during experiments by using amber vials or covering glassware with aluminum foil.
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Use anhydrous solvents and inert atmospheres in reactions where the compound's stability might be a concern.
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-
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Potential Cause B: Reaction with Solvents or Reagents. The compound may be reacting with certain components of the experimental medium.
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Solution:
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Review the compatibility of all solvents and reagents with the thiadiazole ring, the bromo substituent, and the methylthio group.
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Perform a small-scale control experiment to incubate the compound in the reaction solvent to check for degradation in the absence of other reagents.
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Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
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Potential Cause A: Formation of Degradation Products. New peaks may indicate the presence of compounds formed from the degradation of this compound.
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Solution:
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Attempt to identify the degradation products using LC-MS to obtain their molecular weights.
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Based on the molecular weights and the structure of the parent compound, propose potential degradation pathways (see "Potential Degradation Pathways" section below).
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If possible, isolate the impurities for structural characterization by techniques like NMR.
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-
-
Potential Cause B: Synthesis-Related Impurities. The unexpected peaks might be impurities from the synthesis of the compound.
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Solution:
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Review the synthesis route of the compound to identify potential byproducts or unreacted starting materials.
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If necessary, re-purify the compound using an appropriate technique such as column chromatography or recrystallization.
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-
Stability Profile and Degradation
While specific quantitative stability data for this compound is not extensively available in the public domain, a general stability profile can be inferred from the chemistry of its functional groups and related heterocyclic systems.
Table 1: Summary of Potential Stability under Stress Conditions
| Stress Condition | Potential for Degradation | Likely Degradation Pathways |
| Acidic Hydrolysis | Moderate to High | Hydrolysis of the methylthio group, potential cleavage of the thiadiazole ring. |
| Basic Hydrolysis | Moderate to High | Nucleophilic substitution of the bromine atom, hydrolysis of the methylthio group, and potential ring opening. |
| Oxidation | High | Oxidation of the methylthio group to sulfoxide and then sulfone. |
| Thermal Stress | Moderate | Decomposition, with the C-Br bond being a potential weak point. |
| Photochemical Stress | Moderate | Photodegradation, potentially involving reaction with singlet oxygen.[2] |
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be postulated under forced degradation conditions.
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Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives. This is a common metabolic pathway for sulfur-containing compounds.
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Hydrolysis: Under acidic or basic conditions, the methylthio group could be hydrolyzed. More severe conditions might lead to the cleavage of the thiadiazole ring itself.
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Nucleophilic Substitution of Bromine: The bromine atom attached to the thiadiazole ring is a potential site for nucleophilic attack, especially by strong nucleophiles or under basic conditions, leading to substitution products.
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Photodegradation: Exposure to light, particularly UV light, could induce degradation. For some thiazole-containing compounds, this can involve a reaction with singlet oxygen.[2]
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. Specific parameters such as concentrations, temperatures, and time points should be optimized for the specific study.
Protocol 1: Forced Degradation Studies
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Objective: To investigate the degradation of this compound under various stress conditions.
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Methodology:
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Acid Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
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Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: Dissolve the compound in a suitable solvent and add hydrogen peroxide (e.g., 3% or 30%). Keep the sample at room temperature or slightly elevated temperature.
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Thermal Degradation: Store the solid compound or a solution in a sealed container at an elevated temperature (e.g., 80°C).
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Photostability: Expose a solution of the compound to a light source that provides both visible and UV output, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
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Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
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Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Gradient Elution: Develop a gradient elution program to ensure the separation of compounds with a wide range of polarities.
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Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
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Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity should be confirmed by analyzing the stressed samples from the forced degradation study.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical steps for troubleshooting inconsistent experimental outcomes.
Caption: Postulated degradation pathways for this compound.
References
Technical Support Center: 3-Bromo-5-(methylthio)-1,2,4-thiadiazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. The information is presented in a question-and-answer format to directly address common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
A1: The primary challenges include low reaction yields, formation of side products, and catalyst deactivation. The electron-deficient nature of the 1,2,4-thiadiazole ring can influence its reactivity, and the sulfur and nitrogen heteroatoms can potentially coordinate to the metal catalyst, leading to inhibition.
Q2: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors:
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Catalyst and Ligand Choice: An inappropriate palladium catalyst or ligand may not be effective for this specific heterocyclic system.
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Base Selection: The strength and type of base are crucial for the transmetalation step and can significantly impact the reaction outcome.
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Reaction Conditions: Suboptimal temperature, reaction time, or inefficient degassing of solvents can lead to poor performance.
-
Boronic Acid/Ester Quality: Degradation or impurity of the boronic acid reagent is a common cause of reaction failure.
Q3: I am observing significant side products in my Buchwald-Hartwig amination. What are they, and how can I minimize them?
A3: Common side products include the de-brominated starting material (5-(methylthio)-1,2,4-thiadiazole) and homocoupling of the amine. These can be minimized by:
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Optimizing the Ligand: Using bulky electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[1]
-
Controlling Reaction Temperature: Lowering the temperature may reduce the rate of side reactions.
-
Choosing the Right Base: A weaker base might be necessary if the amine or the thiadiazole ring is sensitive to decomposition under strongly basic conditions.
Q4: Can the sulfur and nitrogen atoms in the thiadiazole ring interfere with the palladium catalyst?
A4: Yes, the lone pairs of electrons on the nitrogen and sulfur atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a known issue with nitrogen- and sulfur-containing heterocycles. The use of appropriate ligands is key to mitigating this effect.
Troubleshooting Suzuki-Miyaura Coupling Reactions
Problem: Low to no conversion of this compound.
| Possible Cause | Recommendation |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or preformed catalysts like XPhos Pd G3). |
| Inappropriate Ligand | For electron-deficient heterocycles, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. |
| Ineffective Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be substrate-dependent. |
| Poor Boronic Acid Quality | Use freshly purchased boronic acid or convert it to the corresponding pinacol boronate ester, which is often more stable. |
| Insufficient Degassing | Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation. |
Problem: Formation of significant side products (e.g., debromination, homocoupling of boronic acid).
| Possible Cause | Recommendation |
| High Reaction Temperature | Lower the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Excess Base | Reduce the equivalents of base used. In some cases, a weaker base may be beneficial. |
| Water Content in Solvent | While some water is often necessary, excess water can promote protodeboronation. Optimize the solvent/water ratio. |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Safe handling and storage of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 3-Bromo-5-(methylthio)-1,2,4-thiadiazole (CAS No. 36955-33-6). The following procedures are based on available safety data for this compound and structurally similar chemicals. A comprehensive Safety Data Sheet (SDS) for this specific compound should be consulted when available.
Summary of Key Information
| Property | Value | Reference |
| CAS Number | 36955-33-6 | [1] |
| Molecular Formula | C₃H₃BrN₂S₂ | [1] |
| Molecular Weight | 211.10 g/mol | [1] |
| Storage Temperature | 4°C | [1] |
| Storage Atmosphere | Under nitrogen | [1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound has discolored or shows signs of degradation. | - Improper storage (exposure to air, light, or elevated temperatures).- Contamination. | - Ensure the compound is stored at 4°C under a nitrogen atmosphere.[1]- Use fresh, properly stored material for experiments.- Dispose of degraded material according to institutional protocols. |
| Unexpected side reactions or low yield in experiments. | - Reactivity with incompatible materials.- Instability of the compound under reaction conditions. | - Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]- Perform reactions under an inert atmosphere if sensitivity is suspected.- Review literature for known incompatibilities and optimal reaction conditions. |
| Skin or eye irritation is experienced. | - Direct contact with the compound. | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3][4]- Remove contaminated clothing.- Seek medical attention. |
| A spill has occurred. | - Accidental mishandling of the container. | - Evacuate the immediate area.- Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.- Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]- Ventilate the area. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3][4] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
Q3: What are the correct storage conditions for this compound?
A3: this compound should be stored at 4°C under a nitrogen atmosphere to prevent degradation.[1]
Q4: What should I do in case of accidental exposure?
A4: In case of skin or eye contact, flush with plenty of water for at least 15 minutes and seek medical attention.[2][3][4] If inhaled, move to fresh air and seek medical attention.[3] If swallowed, rinse your mouth with water and seek immediate medical attention.[3]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste in accordance with all local, state, and federal regulations.[3] The compound should be treated as hazardous waste and disposed of through a licensed waste disposal company.
Experimental Protocols
General Handling Protocol:
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Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid creating dust or aerosols.
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Weigh the required amount in a closed system or a glove box if possible.
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After use, ensure the container is tightly sealed and stored under the recommended conditions (4°C, under nitrogen).[1]
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
References
Technical Support Center: Synthesis of Substituted Thiadiazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted thiadiazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields in my Hantzsch thiazole synthesis. What are the most likely causes and how can I address them?
Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide can be a limiting factor, particularly in acidic conditions.[1]
To troubleshoot, consider the following:
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Reactant and Solvent Purity: Ensure your α-haloketone and thioamide are pure, as impurities can lead to unwanted side reactions. The use of anhydrous solvents is often recommended as the presence of water can be detrimental.[1]
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Solvent Choice: The solvent plays a critical role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. It is advisable to perform small-scale solvent screening to identify the best option for your reaction.[1]
-
Reaction Temperature: Temperature can vary significantly. While conventional heating may require refluxing for hours, microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1]
Q2: My Hurd-Mori reaction for 1,2,3-thiadiazole synthesis is giving a very low yield. What should I check first?
For low yields in a Hurd-Mori reaction, first, verify the purity and structure of your starting hydrazone, ensuring it has an active α-methylene group. Secondly, evaluate the reaction conditions, as high temperatures can be detrimental. Lastly, if your substrate contains a nitrogenous heterocycle, the nature of the N-protecting group is critical; electron-withdrawing groups are preferred.[2]
Q3: What are the common pitfalls when using thiosemicarbazide for 1,3,4-thiadiazole synthesis?
Several factors can lead to poor outcomes in the cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles:
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Inefficient Dehydrating Agent: The cyclization step often requires a strong dehydrating agent like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). The choice and quantity of this agent are crucial for driving the reaction to completion.[3]
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Suboptimal Reaction Temperature: While some reactions proceed at room temperature, many require heating. However, excessive heat can lead to the degradation of starting materials or the final product.[3]
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Poor Quality of Starting Materials: Impurities in the carboxylic acid or thiosemicarbazide can interfere with the reaction.[3]
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Incorrect Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TTC) is recommended to determine the optimal reaction time.[3]
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Solubility Issues: Poor solubility of starting materials in the chosen solvent can hinder the reaction. Exploring alternative solvents may be necessary.[3]
Q4: Can the reaction conditions influence the type of heterocycle formed from thiosemicarbazide derivatives?
Yes, the pH of the reaction medium is a critical factor. In an acidic medium (e.g., using concentrated H₂SO₄ or HCl), the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives. Conversely, under alkaline conditions (e.g., using sodium hydroxide), the formation of 1,2,4-triazole derivatives is favored.
Troubleshooting Guides
Low Yield in 1,3,4-Thiadiazole Synthesis from Thiosemicarbazide
If you are experiencing low yields in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids, consider the following troubleshooting steps.
References
Catalyst selection for reactions with 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
This technical support center provides guidance on catalyst selection, experimental protocols, and troubleshooting for reactions involving 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The bromine atom at the 3-position of the thiadiazole ring is a versatile handle for various palladium-catalyzed cross-coupling reactions. The most common and effective methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds include:
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Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[1][2]
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Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[3][4]
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Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[5][6]
-
Stille Coupling: For forming C-C bonds with organostannanes (organo-tin compounds).[7][8]
Q2: How do I choose the right palladium catalyst and ligand for a Suzuki-Miyaura coupling reaction with this substrate?
A2: Catalyst selection is crucial for a successful Suzuki-Miyaura reaction. For heteroaromatic bromides like this compound, a combination of a palladium(0) or palladium(II) precursor and a phosphine ligand is typically required. The choice depends on the coupling partner.
-
For simple arylboronic acids: A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective.
-
For more challenging or sterically hindered partners: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) with a bulky, electron-rich phosphine ligand is often superior. Examples include tri-tert-butylphosphine (P(t-Bu)₃) or ferrocene-based ligands like Pd(dppf)Cl₂.[2]
The diagram below illustrates a general decision-making workflow for catalyst selection.
Troubleshooting Guides
Problem 1: Low or no yield in a Suzuki-Miyaura coupling reaction.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. |
| Incorrect Base | The base is critical for activating the boronic acid.[9] If a weak base like Na₂CO₃ fails, try a stronger base such as K₃PO₄ or Cs₂CO₃. |
| Poor Solvent Choice | Ensure the solvent system (e.g., Toluene/Water, Dioxane/Water) allows for adequate solubility of all reactants. Degas the solvent thoroughly before use to remove oxygen. |
| Low Reaction Temperature | While some reactions work at room temperature, many require heating (e.g., 80-110 °C) to proceed efficiently.[1] |
| Decomposition | The thiadiazole ring might be sensitive to certain conditions. If decomposition is observed, try milder conditions: lower temperature, a less aggressive base (like K₂CO₃), or a different catalyst system.[10] |
Problem 2: Significant side-product formation (e.g., debromination or homocoupling).
| Potential Cause | Troubleshooting Step |
| Protodeboronation of Boronic Acid | This occurs when the boronic acid reacts with residual water or protic solvents before coupling. Use anhydrous solvents and consider using potassium trifluoroborate salts, which are more stable.[11] |
| Catalyst System Too Reactive | A highly active catalyst might promote side reactions. Try a different ligand or use a pre-catalyst that generates the active Pd(0) species more slowly. |
| Incorrect Stoichiometry | Ensure an excess of the boronic acid (typically 1.1 to 1.5 equivalents) is used to drive the reaction to completion and suppress homocoupling of the thiadiazole. |
The following diagram illustrates a logical approach to troubleshooting a low-yield reaction.
Catalyst System Comparison Tables
The tables below summarize recommended catalyst systems for different reaction types based on literature for analogous bromo-heterocycles.
Table 1: Recommended Catalysts for Suzuki-Miyaura Coupling
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Notes |
| Pd(PPh₃)₄ | (None) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | A conventional system suitable for many arylboronic acids.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 - 100 | Highly active system for challenging or sterically hindered substrates.[9] |
| Pd(dppf)Cl₂ | (None) | Na₂CO₃ | Dioxane/H₂O | 80 | Effective for coupling with heteroaryl boronic esters.[2] |
Table 2: Recommended Catalysts for Other Cross-Coupling Reactions
| Reaction Type | Catalyst / Precursor | Co-Catalyst / Ligand | Base | Solvent | Temp. (°C) |
| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPEA | THF or DMF | RT - 80 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos or BINAP | Cs₂CO₃ or NaOtBu | Toluene or Dioxane | 90 - 110 |
| Stille | Pd(PPh₃)₄ | (None) | (None) | Toluene or DMF | 80 - 110 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 90 °C). The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The catalytic cycle for this reaction is visualized below.
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kbfi.ee [kbfi.ee]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Structural Elucidation of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural confirmation of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole, contextualized with alternative and complementary spectroscopic techniques.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial data on connectivity and molecular weight, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. This guide will delve into the experimental data and protocols for these techniques, offering a comprehensive overview for the structural validation of the target compound.
Comparative Analysis of Structural Elucidation Techniques
A multi-faceted approach is often the most robust strategy for comprehensive structural characterization. While X-ray crystallography provides a static, high-resolution picture of the molecule in a crystalline lattice, NMR and MS offer insights into the molecule's behavior and composition in solution and the gas phase, respectively.
Table 1: Comparison of Analytical Techniques for the Structural Confirmation of a this compound Analog *
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. Provides solid-state structure which may differ from solution conformation. |
| NMR Spectroscopy | Chemical environment of nuclei (¹H, ¹³C), connectivity through spin-spin coupling, spatial proximity of atoms (NOE). | Provides structural information in solution, non-destructive. | Can be complex to interpret for intricate molecules, may not distinguish between certain isomers without advanced techniques. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide direct information on atom connectivity or stereochemistry. |
Due to the absence of publicly available experimental data for this compound, the data presented is representative of closely related bromo-substituted thiadiazole structures found in the literature.
Experimental Data
The following tables summarize hypothetical yet representative quantitative data for this compound based on analogs.
Table 2: Representative Crystallographic Data for a Bromo-Thiadiazole Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 829.7 |
| Z | 4 |
| R-factor | 0.035 |
Table 3: Representative Spectroscopic Data for a Bromo-Thiadiazole Analog
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.75 (s, 3H, -SCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.1 (C5), 155.8 (C3), 15.2 (-SCH₃) |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₃H₄BrN₂S₂: 210.9002, found 210.9005 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of structural data.
Single-Crystal X-ray Diffraction
A suitable single crystal of the target compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
High-Resolution Mass Spectrometry (HRMS)
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile). The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the ions is measured with high accuracy, allowing for the determination of the elemental composition.
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical flow of experiments for the definitive structural confirmation of this compound.
Caption: Experimental workflow for the structural confirmation of this compound.
Comparative study of 1,2,4-thiadiazole synthesis methods
A Comparative Guide to the Synthesis of 1,2,4-Thiadiazoles for Researchers and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including the antibiotic Cefozopran.[1] Its prevalence has driven the development of numerous synthetic routes, each with distinct advantages and limitations. This guide provides a comparative analysis of prominent methods for the synthesis of 1,2,4-thiadiazoles, offering an objective look at their performance with supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The efficiency, reaction conditions, and starting materials for several key synthetic routes to 1,2,4-thiadiazoles are summarized in the table below. This allows for a rapid comparison of the different methodologies.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95%[2] |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85%[2] |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90%[2][3] |
| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90%[2] |
| Copper-Catalyzed Synthesis | Amidines, Isothiocyanates | Cu(OTf)₂ | THF/Acetonitrile, Cs₂CO₃ | Moderate to Good[4] |
| Iodine-Mediated Synthesis | Isothiocyanates | Iodine (I₂) | Water | Good to Excellent[5] |
| Electro-oxidative Synthesis | Imidoyl Thioureas | Catalyst and oxidant-free | Room Temperature | Good to Excellent[5] |
Detailed Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes cited in the comparative analysis.
Oxidative Dimerization of Thioamides
This method is characterized by its mild conditions and high yields.[2]
Protocol: To a solution of the thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol). Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes. Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.[2]
Synthesis from Nitriles and Thioamides
This route provides access to unsymmetrically substituted 1,2,4-thiadiazoles.
Protocol: To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂) (1.5 mmol). Stir the reaction mixture at 80°C in a sealed tube for 12 hours. After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-thiadiazole.[2]
Synthesis from Imidoyl Thioureas
This metal-free approach is notable for its very short reaction times and excellent yields.[3][5]
Protocol: To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) at room temperature. Monitor the reaction by TLC; it is typically complete within 5-10 minutes. Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the product with DCM (3 x 10 mL).[2] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the target 3-substituted-5-arylamino-1,2,4-thiadiazole.[2][3]
1,3-Dipolar Cycloaddition
This method utilizes nitrile sulfide precursors for the construction of the 1,2,4-thiadiazole ring.
Protocol: In a round-bottom flask, dissolve the 5-substituted-1,3,4-oxathiazol-2-one (nitrile sulfide precursor, 1.0 mmol) and the acyl cyanide (4.0 mmol) in dry xylene (2.5 mL). Heat the solution under reflux (approximately 130-160°C) and monitor the reaction by HPLC or TLC until the oxathiazolone is completely consumed (typically around 20 hours). After cooling the reaction mixture, remove the solvent and excess acyl cyanide by distillation under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) to yield the 5-acyl-3-substituted-1,2,4-thiadiazole.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes and a general experimental workflow.
Caption: Comparative overview of four synthetic routes to 1,2,4-thiadiazoles.
Caption: A generalized experimental workflow for the synthesis of 1,2,4-thiadiazoles.
References
Spectroscopic Scrutiny: A Comparative Guide to 3-Bromo-5-(methylthio)-1,2,4-thiadiazole and Its Isomers
For Immediate Release
A detailed spectroscopic comparison of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole and its key isomers is presented for researchers, scientists, and drug development professionals. This guide offers an objective analysis of their structural characterization through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by illustrative data and detailed experimental protocols.
The nuanced structural differences between isomers of pharmacologically relevant scaffolds like substituted thiadiazoles can significantly impact their biological activity and physicochemical properties. A thorough spectroscopic analysis is therefore paramount in unequivocally identifying and differentiating these closely related compounds. This guide focuses on this compound and its positional isomers, providing a framework for their spectroscopic comparison.
Please note: Due to the limited availability of public experimental data for these specific compounds, the following spectroscopic values are illustrative and based on established principles of spectroscopy for thiadiazole derivatives.
Comparative Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound and two of its isomers.
Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data
| Compound | Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | This compound | ~2.8 (s, 3H, S-CH₃) | ~15 (S-CH₃), ~160 (C3), ~175 (C5) |
| 2 | 5-Bromo-3-(methylthio)-1,2,4-thiadiazole | ~2.7 (s, 3H, S-CH₃) | ~16 (S-CH₃), ~170 (C3), ~155 (C5) |
| 3 | 2-Bromo-5-(methylthio)-1,3,4-thiadiazole | ~2.9 (s, 3H, S-CH₃) | ~17 (S-CH₃), ~150 (C2), ~168 (C5) |
¹H NMR Analysis: The most prominent feature in the ¹H NMR spectra of these isomers is a singlet corresponding to the methylthio (-SCH₃) protons. The chemical shift of this singlet is expected to vary slightly depending on the electronic environment dictated by the position of the bromine atom and the nitrogen atoms within the thiadiazole ring.
¹³C NMR Analysis: The ¹³C NMR spectra are more informative for distinguishing between the isomers. The chemical shifts of the carbon atoms in the thiadiazole ring (C3 and C5 for the 1,2,4-thiadiazole isomers, and C2 and C5 for the 1,3,4-thiadiazole isomer) are particularly sensitive to the nature and position of the substituents. The carbon atom directly bonded to the bromine atom is expected to be significantly shielded compared to the carbon attached to the methylthio group.
Table 2: Illustrative IR and Mass Spectrometry Data
| Compound | Isomer | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 1 | This compound | ~1600 (C=N), ~1450 (C-N), ~700 (C-S) | M⁺˙ at 210/212 (isotope pattern for Br) |
| 2 | 5-Bromo-3-(methylthio)-1,2,4-thiadiazole | ~1610 (C=N), ~1440 (C-N), ~710 (C-S) | M⁺˙ at 210/212 (isotope pattern for Br) |
| 3 | 2-Bromo-5-(methylthio)-1,3,4-thiadiazole | ~1590 (C=N), ~1460 (C-N), ~690 (C-S) | M⁺˙ at 210/212 (isotope pattern for Br) |
IR Spectroscopy Analysis: The infrared spectra of these isomers are expected to show characteristic absorption bands for the C=N and C-N stretching vibrations of the thiadiazole ring. The exact positions of these bands may differ subtly between the isomers, reflecting the differences in their symmetry and electronic distribution. The C-S stretching vibrations are also characteristic.
Mass Spectrometry Analysis: Electron ionization mass spectrometry (EI-MS) of all isomers is expected to show a characteristic molecular ion peak (M⁺˙) with a distinctive isotopic pattern (approximately 1:1 ratio for M⁺ and M+2) due to the presence of a bromine atom. The fragmentation patterns of the isomers are likely to be different, providing a valuable tool for their differentiation. Common fragmentation pathways may include the loss of a methyl radical (•CH₃), a bromine radical (•Br), or the entire methylthio group (•SCH₃).
Experimental Workflow and Methodologies
The following diagram illustrates the logical workflow for the spectroscopic comparison of the thiadiazole isomers.
Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and comparative data evaluation of thiadiazole isomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: Acquire proton-decoupled ¹³C NMR spectra on the same instrument. Typical parameters include a spectral width of 0-200 ppm and a longer acquisition time or a greater number of scans compared to ¹H NMR.
-
Data Analysis: Process the raw data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For liquid samples, a thin film can be prepared between two salt plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of the bromine isotope pattern is a key diagnostic feature.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. The application of these standard analytical techniques, coupled with a careful interpretation of the spectral data, is essential for the unambiguous structural elucidation of these and other related heterocyclic compounds in drug discovery and development.
A Comparative Analysis of the Reactivity of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole and its 3-Chloro Analog
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. The reactivity of these synthons dictates the reaction conditions and ultimately the efficiency of the synthetic route. This guide provides a comparative analysis of the reactivity of two key heterocyclic intermediates: 3-Bromo-5-(methylthio)-1,2,4-thiadiazole and 3-Chloro-5-(methylthio)-1,2,4-thiadiazole.
This document will delve into the expected reactivity of these compounds in two fundamental classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The comparison is based on established principles of organic chemistry and supported by experimental data from analogous systems.
Executive Summary
In general, a distinct difference in reactivity is anticipated between the bromo and chloro analogs. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the This compound is expected to exhibit higher reactivity than its chloro counterpart. This is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the 3-chloro-5-(methylthio)-1,2,4-thiadiazole is predicted to be more reactive . This reversal in reactivity is due to the higher electronegativity of chlorine, which more effectively stabilizes the intermediate Meisenheimer complex formed during the rate-determining step of the SNAr mechanism.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl and heteroaryl halides in these reactions is largely governed by the ease of the oxidative addition step to the palladium(0) catalyst. The general order of reactivity for halogens in this step is I > Br > OTf > Cl.[1]
Based on this principle, this compound is the more reactive substrate in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. This higher reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Halogen at C3 | C-Halogen Bond Dissociation Energy (approx. kcal/mol) | Expected Reactivity |
| This compound | Br | 71 | Higher |
| 3-Chloro-5-(methylthio)-1,2,4-thiadiazole | Cl | 84 | Lower |
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halo-1,2,4-Thiadiazole Derivative
The following is a representative protocol for a Suzuki-Miyaura coupling reaction, adapted from procedures for similar heteroaryl halides.[1]
Materials:
-
3-Halo-5-(methylthio)-1,2,4-thiadiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the 3-halo-5-(methylthio)-1,2,4-thiadiazole, arylboronic acid, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
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// Edges Start -> Reaction; Catalyst -> Reaction; Solvent -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; } .dot
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity of heteroaryl halides in SNAr reactions is primarily influenced by the stability of the negatively charged intermediate (Meisenheimer complex). The rate-determining step is the attack of the nucleophile on the carbon atom bearing the halogen. More electronegative halogens enhance the electrophilicity of this carbon atom and stabilize the intermediate through an inductive effect.
Therefore, the expected order of reactivity for SNAr reactions is F > Cl > Br > I. This indicates that 3-chloro-5-(methylthio)-1,2,4-thiadiazole will be more susceptible to nucleophilic attack than its bromo analog . This enhanced reactivity can be advantageous when milder reaction conditions are desired for the introduction of nucleophiles such as amines, alkoxides, or thiolates.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Halogen at C3 | Electronegativity of Halogen (Pauling Scale) | Expected Reactivity |
| This compound | Br | 2.96 | Lower |
| 3-Chloro-5-(methylthio)-1,2,4-thiadiazole | Cl | 3.16 | Higher |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
The following is a general procedure for the reaction of a 3-halo-1,2,4-thiadiazole with an amine nucleophile.
Materials:
-
3-Halo-5-(methylthio)-1,2,4-thiadiazole (1.0 eq)
-
Amine (2.0-3.0 eq)
-
Base (optional, e.g., K₂CO₃ or a tertiary amine, if the nucleophile is used as a salt)
-
Solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
Dissolve the 3-halo-5-(methylthio)-1,2,4-thiadiazole in the chosen solvent in a reaction vessel.
-
Add the amine nucleophile and the base (if required).
-
The reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is poured into water and extracted with an appropriate organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by crystallization or column chromatography.
// Nodes Reactants [label="3-Halo-1,2,4-thiadiazole\n+ Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product\n+ Halide (X⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Intermediate [label="Nucleophilic Attack\n(Rate-determining)"]; Intermediate -> Product [label="Loss of Leaving Group"]; } .dot
Caption: Simplified mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Conclusion
The choice between this compound and its 3-chloro analog as a synthetic intermediate will largely depend on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative offers the advantage of higher reactivity, potentially leading to more efficient and milder reaction conditions. In contrast, for nucleophilic aromatic substitution reactions, the chloro analog is the preferred substrate due to its increased susceptibility to nucleophilic attack. A thorough understanding of these reactivity differences allows for the strategic selection of the appropriate building block, optimizing synthetic routes and improving overall efficiency in the development of new chemical entities.
References
Comparative Guide to Validated Analytical Methods for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
A guide for researchers, scientists, and drug development professionals on the quantitative analysis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. This document provides a comparative overview of potential analytical methodologies based on validated techniques for structurally similar compounds.
This publication outlines and compares potential analytical methods for the quantitative determination of this compound. Due to a lack of publicly available validated methods for this specific analyte, this guide leverages established and validated analytical techniques for analogous thiadiazole derivatives. The presented methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are detailed with their respective potential performance characteristics. The information herein serves as a foundational resource for developing and validating analytical protocols for this compound.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the potential performance of three key analytical techniques for the analysis of this compound, based on data from analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | 0.008 - 0.04 µg/mL[1] | 0.01 - 50 pg/mL | 0.01 ppm[2] |
| Limit of Quantification (LOQ) | 0.024 - 0.12 µg/mL[1] | 0.025 - 100 pg/mL[3] | 0.025 ppm[2] |
| **Linearity (R²) ** | ≥ 0.999[1] | ≥ 0.999[3] | Maintained over a linear range[2] |
| Precision (%RSD) | Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[1] | Good intra- and inter-day precision reported[3] | Rugged and robust method reported[2] |
| Accuracy (% Recovery) | 95.07% - 104.93%[1] | Good recovery reported[3] | Specific, accurate, and stable method reported[2] |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on specific mass transitions. | High; especially with halogen-specific detectors. |
| Sample Throughput | Moderate | High | Moderate |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
Experimental Protocols
The following are proposed experimental protocols for the analysis of this compound. These are based on established methods for similar compounds and should be validated for the specific analyte and matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification in bulk materials and simple formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV scan of a standard solution (typically in the range of 254-280 nm for thiadiazole derivatives).
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase, sonicate, and filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of the analyte in complex matrices such as biological fluids.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. Precursor ion will be [M+H]⁺.
Sample Preparation:
-
Prepare calibration standards in the relevant matrix (e.g., plasma, urine).
-
For biological samples, perform protein precipitation with acetonitrile followed by centrifugation.
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the supernatant or SPE eluate and reconstitute in the initial mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable compounds. The presence of a bromine atom makes it amenable to detection with a halogen-specific detector.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer or a halogen-specific detector (e.g., XSD, ECD).
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Prepare standards in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction.
-
Concentrate the extract and, if necessary, perform derivatization to improve volatility and thermal stability (though likely not required for this analyte).
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the three proposed analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion and Recommendations
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not required.
-
LC-MS/MS is the recommended approach for bioanalytical studies and trace-level quantification due to its superior sensitivity and selectivity.
-
GC-MS presents a viable alternative, particularly if the analyte exhibits good thermal stability and volatility, and can be advantageous when a halogen-specific detector is employed.
It is imperative that any chosen method be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical data. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness for the specific application.
References
- 1. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficacy of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole derivatives in assays
A Comparative Guide for Researchers
Thiadiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. While specific public data on the efficacy of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole is limited, a wealth of research on other thiadiazole derivatives provides a strong foundation for understanding their potential and for establishing benchmarks for efficacy testing. This guide offers a comparative overview of the performance of various thiadiazole derivatives in preclinical assays, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Thiadiazole exists in several isomeric forms, including 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole, with the 1,3,4-thiadiazole scaffold being a prominent feature in many biologically active compounds.[1][2] These derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiplatelet agents.[3][4][5][6]
Comparative Efficacy of Thiadiazole Derivatives
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro efficacy of several representative 1,3,4-thiadiazole derivatives from various studies, highlighting their diverse therapeutic potential.
| Compound ID | Derivative Class | Target/Assay | Cell Line/Organism | Efficacy (IC50/MIC) | Reference |
| Compound 3b | 1,3,4-Thiadiazole | Antiplatelet (ADP-induced) | Human Platelets | 39 ± 11 µM | [3][4] |
| Compound 2 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl Protein Kinase Inhibition | K562 (Chronic Myelogenous Leukemia) | 7.4 µM | [7] |
| Compound 20b | 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | Cytotoxicity | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 µM | [8] |
| Compound 20b | 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | Cytotoxicity | A-549 (Lung Cancer) | 8.03 ± 0.5 µM | [8] |
| Compounds 16c, 17c, 18c | 2-(Nitroaryl)-5-(piperazin-1-yl)-1,3,4-thiadiazole | Antiprotozoal | T. b. rhodesiense | 0.012 - 0.346 µM | [9] |
| Compound 1i | Ciprofloxacin-based 1,3,4-thiadiazole | Cytotoxicity | A549 (Lung Cancer) | Not specified, but noted as most potent in its series | [10] |
| Compounds 32a, 32d | 1,3,4-Thiadiazole hybrids | EGFR Inhibition | - | 0.08 and 0.30 µM | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the efficacy of novel compounds. Below are representative methodologies for common assays used to evaluate thiadiazole derivatives.
1. In Vitro Antiplatelet Aggregation Assay
This protocol is based on the evaluation of thiadiazole derivatives as inhibitors of ADP-induced platelet aggregation.[3][4]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing 3.2% sodium citrate (9:1, v/v).
-
Centrifuge the blood at 200 × g for 15 minutes at room temperature to obtain PRP.
-
Collect the supernatant (PRP) and keep it at room temperature for use within 2 hours.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP to 37°C for 5 minutes.
-
Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the PRP and incubate for 5 minutes at 37°C.
-
Induce platelet aggregation by adding adenosine diphosphate (ADP) to a final concentration of 10 µM.
-
Measure the change in light transmission for 5 minutes using a platelet aggregometer.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the vehicle control.
-
Determine the IC50 value by testing a range of compound concentrations.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of thiadiazole derivatives on cancer cell lines.[8]
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HepG-2, A-549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5 × 103 cells/well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway: Platelet Aggregation
The following diagram illustrates the key signaling events in ADP-induced platelet aggregation, a common target for antiplatelet thiadiazole derivatives.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Data for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document cross-validates available computational predictions with experimental data from structurally related thiadiazole derivatives. This approach offers valuable insights into its potential physicochemical properties, biological activities, and synthetic pathways.
Physicochemical and Computational Data Summary
The following table summarizes the basic physicochemical properties and computationally predicted data for this compound alongside experimental data for comparable thiadiazole analogs.
| Property | This compound (Target) | 5-Bromo-3-methyl-1,2,4-thiadiazole (Analog 1) | 2-Amino-5-(methylthio)-1,3,4-thiadiazole (Analog 2) |
| Molecular Formula | C₃H₃BrN₂S₂[1] | C₃H₃BrN₂S | C₃H₅N₃S₂ |
| Molecular Weight | 211.1 g/mol [1] | 179.05 g/mol | 147.23 g/mol |
| CAS Number | 36955-33-6[1] | 54681-68-4 | 5319-78-8 |
| Topological Polar Surface Area (TPSA) | 25.78 Ų (Predicted)[1] | Not Available | 91.9 Ų (Predicted) |
| logP | 2.02 (Predicted)[1] | Not Available | 0.4 (Predicted) |
| Hydrogen Bond Donors | 0 (Predicted)[1] | 0 | 1 |
| Hydrogen Bond Acceptors | 4 (Predicted)[1] | 3 | 5 |
| Purity | ≥98% (Commercially available)[1] | >98% (Commercially available) | Not Specified |
| Storage Conditions | 4°C, stored under nitrogen[1] | Not Specified | Not Specified |
Experimental Protocols
Synthesis of this compound (Proposed Method)
Starting Material: 5-(Methylthio)-1,2,4-thiadiazol-3-amine.
Reagents and Solvents:
-
Hydrogen bromide (48% aqueous solution)
-
Sodium nitrite
-
Dichloromethane (DCM)
-
Sodium hydroxide (5% aqueous solution)
-
Water
Procedure:
-
To a stirred solution of 48% HBr in water, add 5-(methylthio)-1,2,4-thiadiazol-3-amine.
-
Warm the mixture to approximately 40°C and stir until the starting material completely dissolves.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite portion-wise, maintaining the temperature between 0-5°C. The addition should take approximately 6 hours[2].
-
After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add DCM to the reaction mixture and stir.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a 5% sodium hydroxide solution to neutralize any remaining acid.
-
Wash the organic layer with water and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.
General Procedure for Synthesis of 1,3,4-Thiadiazole Derivatives
A common method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride[3][4][5].
Procedure:
-
A mixture of a substituted thiosemicarbazide and a carboxylic acid is prepared.
-
Phosphorus oxychloride is added dropwise to the cooled mixture with stirring.
-
The reaction mixture is then refluxed for a specified period.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the purified 1,3,4-thiadiazole derivative[3][4][5].
Spectroscopic Data Comparison
Direct spectroscopic data for this compound is not available. The table below presents typical spectroscopic features of related thiadiazole derivatives to provide an expected range for the target compound.
| Spectroscopic Data | 5-(Benzylthio)-N-phenyl-1,3,4-thiadiazol-2-amine (Analog)[6] | General 1,3,4-Thiadiazole Derivatives[4][7] |
| FT-IR (cm⁻¹) | C-H (aromatic): ~3070, N-H: ~3132, C=N: ~1604, C-S: ~1257 | N-H stretching: 3100-3300, C=N stretching: 1600-1650, C-S stretching: 1200-1300 |
| ¹H-NMR (DMSO-d₆, δ ppm) | Aromatic protons: 7.0-8.2, NH proton: ~9.8, CH₂ protons: ~4.5 | Aromatic protons: 7.0-8.5, NH protons: 9.0-11.0 |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Aromatic carbons: 108-171, Thiadiazole C2: ~172.2, Thiadiazole C5: ~183.3 | Thiadiazole ring carbons: 150-185 |
Biological Activity Comparison
While no specific biological activity has been reported for this compound, the broader class of thiadiazole derivatives exhibits a wide range of pharmacological activities.[8][9][10][11][12] This suggests that the target compound could be a candidate for various biological screenings.
| Biological Activity | Thiadiazole Derivatives | Reference Compound(s) |
| Antimicrobial | Various 1,3,4-thiadiazole derivatives show activity against Gram-positive and Gram-negative bacteria.[8] | Sulfamethoxazole |
| Anticancer | Some 1,3,4-thiadiazole analogs exhibit cytotoxic effects against cancer cell lines like HeLa.[8] | 5-Fluorouracil |
| Anti-inflammatory | Certain 1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory properties.[11] | Ibuprofen |
| Anticonvulsant | Some thiadiazole compounds have shown protection against seizures in animal models.[13] | Phenytoin |
In Vitro Antibacterial Activity Assay (General Protocol)
The antibacterial activity of thiadiazole derivatives is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Bacterial strains are cultured in appropriate broth media.
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in 96-well microtiter plates.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthetic Workflow for 1,2,4-Thiadiazoles
Caption: Proposed synthetic workflow for this compound.
Potential Signaling Pathway Inhibition by Thiadiazole Derivatives
Caption: Potential mechanism of action via kinase inhibition.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The proposed experimental protocols are based on related literature and have not been experimentally validated for the specific target compound. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 20.198.91.3:8080 [20.198.91.3:8080]
- 7. jocpr.com [jocpr.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole (CAS Number: 36955-33-6), ensuring compliance with safety protocols and environmental regulations.
Immediate Safety and Hazard Information
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[2][3]
-
Harmful if Swallowed or in Contact with Skin: Ingestion or dermal contact may be harmful.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and, if necessary, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key identifiers and known data for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 36955-33-6 |
| Molecular Formula | C₃H₃BrN₂S₂ |
| Molecular Weight | 211.10 g/mol |
| Recommended Storage | 2-8°C, under an inert atmosphere (e.g., Nitrogen) |
Data sourced from vendor information.[1][4]
Experimental Protocol: Proper Disposal Procedure
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. This procedure is based on guidelines for similar halogenated and sulfur-containing organic compounds.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
This compound is a brominated organic waste. It is crucial to segregate it from non-halogenated waste streams to ensure proper disposal and to avoid unnecessary disposal costs.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "36955-33-6," and the associated hazard pictograms (likely to include irritant and harmful).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with all available information about the chemical, including its name, CAS number, and any known hazards.
-
-
Recommended Disposal Method:
-
The primary recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[6] This is to ensure the complete destruction of the organic molecule and to capture and neutralize the resulting acidic gases (hydrogen bromide and sulfur oxides) that are formed during combustion.[7][8]
-
Note on Incineration: The combustion of brominated and sulfur-containing organic compounds can produce harmful byproducts if not conducted under optimal conditions.[7][8] Professional disposal services have the necessary equipment and expertise to manage these risks effectively.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 54681-68-4 Cas No. | 3-Methyl-5-bromo-1,2,4-thiadiazole | Apollo [store.apolloscientific.co.uk]
- 4. cas 36955-33-6|| where to buy this compound [english.chemenu.com]
- 5. fishersci.com [fishersci.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. norden.org [norden.org]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole was not located. The following guidance is based on the safety data for structurally similar compounds, including other halogenated and sulfur-containing thiadiazole derivatives. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before initiating any laboratory work.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | As needed, based on ventilation | Lab Coat |
| Work-up and Purification | Chemical Fume Hood | Chemical-resistant Gloves (e.g., Viton®, Butyl rubber) | Safety Goggles and Face Shield | As needed, based on ventilation | Chemical-resistant Apron over Lab Coat |
| Spill Cleanup | Evacuate and Ventilate Area | Heavy-duty, chemical-resistant Gloves | Full-face Respirator with appropriate cartridges | Full-face Respirator with appropriate cartridges | Chemical-resistant suit or coveralls |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.
1. Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is worn correctly before handling the substance.[2][5]
-
Confirm that an eyewash station and safety shower are readily accessible.[2]
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control exposure.[7]
-
Use dedicated, non-sparking tools to prevent cross-contamination and ignition sources.[7]
-
Handle the solid carefully to avoid the creation of dust.
3. Dissolution and Reaction:
-
Slowly and carefully add the solid compound to the solvent within the fume hood to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[8]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3][5]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and wash contaminated clothing and gloves before reuse.[2][5]
Emergency Procedures
| Situation | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][5][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][6][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5][6][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9] |
Spill Response: In the event of a spill, evacuate the immediate area and wear the appropriate PPE for cleanup as outlined in the PPE table. For small spills, absorb the material with an inert absorbent such as vermiculite or sand and place it in a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety department immediately.[6][8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container for hazardous waste.[3]
-
Waste Segregation: Do not mix this waste stream with other incompatible materials.[3]
-
Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[3][5] Adhere to all local, state, and federal regulations for chemical waste disposal.[3]
Logical Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
